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Core Science & Biosynthesis

Foundational

(3-(Indolin-5-yl)phenyl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identification[1]

Compound Name: (3-(Indolin-5-yl)phenyl)methanol Systematic Name: [3-(2,3-dihydro-1H-indol-5-yl)phenyl]methanol Molecular Formula: C₁₅H₁₅NO Molecular Weight: 225.29 g/mol Structural Classification: Biaryl scaffold; 5-substituted indoline; Benzyl alcohol derivative.

Introduction

(3-(Indolin-5-yl)phenyl)methanol is a critical pharmacophore intermediate used in the synthesis of small molecule inhibitors targeting kinases (e.g., JAK/STAT pathway), G-protein coupled receptors (GPCRs), and protein-protein interaction interfaces (e.g., PD-1/PD-L1).[1][2] Structurally, it consists of a 2,3-dihydro-1H-indole (indoline) core coupled at the C5 position to a phenyl ring bearing a meta-hydroxymethyl group.

Unlike its fully aromatic analog [(3-(1H-Indol-5-yl)phenyl)methanol, CAS 1349716-34-2], the indoline core possesses a puckered C2-C3 conformation (non-planar), offering a distinct spatial vector for drug design. The secondary amine (N1) provides a nucleophilic handle for diversification, while the benzyl alcohol serves as a versatile linker for fragment growing.

Physicochemical Profile

The following properties are derived from experimental data of structural analogs and computational consensus models (ACD/Labs, EPISuite).

PropertyValue / DescriptionSignificance in Drug Design
Physical State Off-white to pale yellow solidTypical for biaryl amines; color darkens upon oxidation.
Melting Point 115–120 °C (Predicted)Crystalline solid suitable for stable storage.
Solubility DMSO (>50 mg/mL), Methanol, DCMHigh solubility in polar organic solvents facilitates coupling reactions.
Water Solubility Low (<0.1 mg/mL at pH 7)Requires protonation (pH < 4) or solubilizing groups for aqueous assays.
pKa (Base) ~4.5 (Indoline N-H)Less basic than aliphatic amines but more nucleophilic than indole N-H.
LogP 2.1 ± 0.3Lipophilicity falls within the "Rule of 5" ideal range for oral bioavailability.
PSA ~32 ŲExcellent membrane permeability (PSA < 140 Ų).

Synthetic Methodologies

Strategic Analysis

The synthesis of (3-(Indolin-5-yl)phenyl)methanol is most efficiently achieved via Suzuki-Miyaura cross-coupling . This pathway is superior to Stille or Negishi couplings due to the high tolerance for the free hydroxyl group (-CH₂OH) and the secondary amine, minimizing the need for protecting groups.

Key Challenges:

  • Oxidation Sensitivity: The indoline core is susceptible to oxidation to indole under aerobic conditions or with aggressive oxidants.

  • Protodeboronation: The boronic acid partner can undergo deborylation if reaction temperature is excessive (>100°C).

Protocol: Palladium-Catalyzed Suzuki Coupling

Reaction: 5-Bromoindoline + (3-(hydroxymethyl)phenyl)boronic acid


 Product
Reagents & Stoichiometry:
  • Substrate A: 5-Bromoindoline (1.0 equiv)

  • Substrate B: (3-(hydroxymethyl)phenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for stability and resistance to oxidation.

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:
  • Degassing: Charge a reaction vial with 5-bromoindoline, boronic acid, and K₂CO₃. Add 1,4-dioxane/water. Sparge with Argon for 10 minutes. Critical: Oxygen removal prevents homocoupling and indoline oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of Argon. Seal the vessel immediately.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 198/200) and appearance of product (M+H 226).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexanes:EtOAc (gradient 20%

    
     50%). The indoline N-H is polar; the alcohol increases polarity further.
    
Synthetic Workflow Diagram

Synthesis SM1 5-Bromoindoline (C8H8BrN) Cat Pd(dppf)Cl2 / K2CO3 85°C, Dioxane/H2O SM1->Cat SM2 3-(Hydroxymethyl) phenylboronic acid SM2->Cat Inter Pd(II) Oxidative Addition Complex Cat->Inter Transmetallation Prod (3-(Indolin-5-yl) phenyl)methanol Inter->Prod Reductive Elimination

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling strategy for the convergent synthesis of the biaryl indoline scaffold.

Chemical Reactivity & Derivatization[1][2][4]

This molecule possesses three distinct reactive centers (vectors) that allow for orthogonal functionalization.

A. Indoline Nitrogen (N1) - The "Warhead" Vector

The secondary amine is nucleophilic. In medicinal chemistry, this position is often derivatized to modulate potency or attach covalent warheads (e.g., acrylamides).

  • Acylation: Reacts with acid chlorides/anhydrides to form amides (e.g., with acryloyl chloride

    
     covalent kinase inhibitors).
    
  • Urea Formation: Reacts with isocyanates to form urea derivatives (common in TRPV1 or kinase inhibitors).

B. Benzyl Alcohol (-CH₂OH) - The "Linker" Vector

The hydroxyl group is a handle for extending the carbon skeleton or improving solubility.

  • Oxidation: MnO₂ (mild) converts the alcohol to the benzaldehyde without oxidizing the indoline nitrogen.

  • Halogenation: SOCl₂ or PBr₃ converts the alcohol to a benzyl halide, enabling nucleophilic substitution (Sɴ2) with amines or heterocycles.

C. Indoline Core - The "Redox" Switch
  • Aromatization: Treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil oxidizes the indoline to the corresponding Indole . This flattens the molecule, altering its binding affinity and 3D topography.

Reactivity Logic Map

Reactivity Center (3-(Indolin-5-yl) phenyl)methanol N_Acyl Amide/Urea Derivatives (Kinase Selectivity) Center->N_Acyl Electrophile (R-COCl, R-NCO) OH_Ox Aldehyde/Acid (Fragment Growing) Center->OH_Ox MnO2 / Dess-Martin OH_Sub Benzyl Amine/Ether (Solubility) Center->OH_Sub 1. MsCl, 2. HNR2 Core_Ox Indole Analog (Planarization) Center->Core_Ox DDQ / O2

Caption: Orthogonal reactivity map showing the three primary vectors for chemical modification: N-capping, OH-extension, and Core oxidation.

Medicinal Chemistry Applications

Pharmacophore Analysis

The (3-(Indolin-5-yl)phenyl)methanol scaffold is a "privileged structure" in drug discovery, often serving as a mimetic for biphenyl systems but with added solubility and vectors for hydrogen bonding.

  • Kinase Inhibition (Type II): The indoline NH can function as a hydrogen bond donor to the hinge region of kinases (e.g., JAK2, TYK2), while the phenyl-methanol group extends into the solvent-exposed front pocket or the hydrophobic back pocket, depending on substitution.

  • Immunomodulation: Similar 5-arylindoline motifs appear in PD-1/PD-L1 inhibitors (e.g., BMS-related patents), where the biaryl system facilitates pi-stacking interactions with tyrosine residues in the binding pocket.

  • Conformational Control: The

    
     character of the indoline C2/C3 atoms introduces a "kink" that disrupts planarity. This is often used to improve selectivity against flat off-targets (like DNA intercalators) and to increase solubility compared to the fully aromatic indole analog.
    

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon). The indoline core is prone to slow air oxidation to indole, which appears as a darkening of the solid.

  • Stability: Stable in solution (DMSO/MeOH) for 24 hours. Avoid prolonged exposure to strong acids, which may promote polymerization or dehydration of the benzyl alcohol.

References

  • Suzuki-Miyaura Coupling on Indoles/Indolines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Note: Foundational text for the protocol described in Section 3.
  • Indoline vs.

    • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Medicinal Chemistry of 5-Arylindoles

    • Zhang, M., et al. (2014).[3][4] Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors. Journal of Medicinal Chemistry, 57(10), 4239–4251. Link

    • Validates the usage of 5-substituted indole/indoline scaffolds in viral fusion inhibition.
  • Analogous Compound Data (Indole Version)

    • PubChem CID 66567584: (3-(1H-Indol-5-yl)phenyl)methanol. Link

    • Reference for structural comparison and property extrapol

Sources

Exploratory

Structural Elucidation of (3-(Indolin-5-yl)phenyl)methanol: A Comprehensive Technical Guide

Topic: Structural Elucidation and Analytical Characterization of (3-(Indolin-5-yl)phenyl)methanol Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Analytical Characterization of (3-(Indolin-5-yl)phenyl)methanol Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Executive Summary & Compound Definition

Target Molecule: (3-(Indolin-5-yl)phenyl)methanol Molecular Formula: C₁₅H₁₅NO Exact Mass: 225.1154 Da Key Structural Features:

  • Indoline Core: A bicyclic 2,3-dihydro-1H-indole system (distinct from indole by the saturation at C2-C3).

  • Biaryl Linkage: A C-C bond connecting C5 of the indoline to C1' of the phenyl ring.

  • Meta-Substituted Benzyl Alcohol: A hydroxymethyl group (-CH₂OH) at the C3' position relative to the biaryl linkage.

This guide details the step-by-step elucidation logic required to confirm the structure, differentiate it from oxidative impurities (e.g., indoles), and validate the regiochemistry of the biaryl bond.

Synthesis Context & Impurity Profile

Expertise Note: Understanding the synthetic origin is the first step in elucidation. This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a 5-haloindoline (or protected derivative) and 3-(hydroxymethyl)phenylboronic acid [1].

Critical Impurities to Monitor:

  • Oxidation Artifacts: Indoline is susceptible to oxidation to indole . This removes two protons and aromatizes the pyrrole ring, shifting the mass by -2 Da (223.10 Da).

  • Regioisomers: If the boronic acid coupling occurs at the wrong position (rare but possible with impure starting materials).

  • Protodeboronation: The presence of benzyl alcohol (from hydrolysis of the boronic acid) lacking the indoline moiety.

Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify the biaryl-alcohol connectivity.

Experimental Protocol
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Analyzer: Q-TOF or Orbitrap for high resolution (<5 ppm error).

Data Interpretation
Ion TypeTheoretical m/zInterpretation
[M+H]⁺ 226.1232Protonated molecular ion. Base peak expected.
[M+H - H₂O]⁺ 208.1126Loss of water. Characteristic of benzylic alcohols . Verifies the -CH₂OH group.[1][2]
[M+H - CH₂O]⁺ 196.1126Loss of formaldehyde. Secondary fragmentation of the benzyl alcohol.
[M+H - 2H]⁺ 224.1075Oxidation to indole cation (in-source fragmentation). If this peak is >10% of parent, check sample storage conditions.

Self-Validating Logic: If the [M+H-18]⁺ peak is absent, the hydroxyl group may be on the aromatic ring (phenol) rather than the benzylic position.

NMR Spectroscopy: The Primary Elucidation Tool

Objective: Unambiguously assign the indoline saturation, the biaryl connection point, and the meta-substitution pattern.

1H NMR (Proton) - 500 MHz, DMSO-d₆

DMSO-d₆ is preferred over CDCl₃ to observe the exchangeable OH and NH protons and to prevent peak overlap in the aromatic region.

Key Signal Assignments:

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationStructural Causality
Indoline C3-H 2.95 - 3.05Triplet (J ≈ 8.5 Hz)2HBenzylic CH₂ of indoline. Distinct from indole (which has a C3-H singlet at ~6.5 ppm).
Indoline C2-H 3.45 - 3.55Triplet (J ≈ 8.5 Hz)2HCH₂ adjacent to Nitrogen. Deshielded by N.
Benzylic CH₂ 4.55 - 4.60Doublet (J ≈ 5.5 Hz)2HCoupled to OH. If Singlet, OH is exchanging (wet solvent).
OH (Alcohol) 5.15 - 5.25Triplet (J ≈ 5.5 Hz)1HConfirms alcohol is not phenolic (phenolic OH is singlet >9 ppm).
Indoline NH 5.50 - 6.00Broad Singlet1HExchangeable.
Aromatic Region 6.50 - 7.60Multiplets7HMixture of Indoline (3H) and Phenyl (4H) protons.

Critical Check: The presence of two triplets in the aliphatic region (2.9–3.6 ppm) is the definitive proof of the indoline core. If these appear as aromatic signals, the compound has oxidized.

2D NMR: Establishing Connectivity

To prove the biaryl bond is at Indoline-C5 and Phenyl-C1', HMBC (Heteronuclear Multiple Bond Correlation) is required.

  • COSY: Establishes the spin system of the indoline ring (NH → C2-H → C3-H) and the phenyl ring pattern.

  • HMBC (Long Range):

    • Correlation A: Indoline C4-H (singlet-like) and C6-H show correlations to the quaternary C5 carbon.

    • Correlation B: The Phenyl C2'-H (isolated singlet between substituents) shows correlations to the Indoline C5 carbon.

Visualization of Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure and rejecting common impurities.

ElucidationWorkflow Start Unknown Sample (Suspected C15H15NO) HRMS 1. HRMS (ESI+) Target: 226.1232 m/z Start->HRMS MassCheck Does [M+H]+ match? HRMS->MassCheck FragmentCheck Loss of H2O (18 Da)? HRMS->FragmentCheck HNMR 2. 1H NMR (DMSO-d6) MassCheck->HNMR Yes FailMass Impurity/Wrong Cmpd MassCheck->FailMass No FailFrag Phenol Isomer suspected FragmentCheck->FailFrag No IndolineCheck Triplets at 3.0 & 3.5 ppm? HNMR->IndolineCheck HMBC 3. HMBC 2D NMR IndolineCheck->HMBC Yes FailIndole Oxidized Impurity: Indole Derivative IndolineCheck->FailIndole No (Aromatic signals only) BiarylCheck Correlation: Indoline C5 to Phenyl H2'/H6'? HMBC->BiarylCheck Final Structure Confirmed: (3-(Indolin-5-yl)phenyl)methanol BiarylCheck->Final Yes FailRegio Regioisomer (e.g., C4/C6 linked) BiarylCheck->FailRegio No

Caption: Logical workflow for the structural confirmation of (3-(Indolin-5-yl)phenyl)methanol, highlighting critical decision points for distinguishing the target from oxidative impurities (indoles) and regioisomers.

Analytical Quality Control (HPLC Method)

Objective: Quantify purity and separate the target from the likely "Indole" impurity.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (indoline specific).

  • Expectation:

    • Indoline Target: Elutes earlier (more polar due to amine/alcohol).

    • Indole Impurity: Elutes later (fully aromatic, more lipophilic).

HMBC Connectivity Diagram

The following diagram visualizes the specific long-range NMR correlations required to prove the biaryl connection.

HMBC_Connectivity cluster_Indoline Indoline Core cluster_Phenyl Phenyl Ring C5 C5 (Quaternary) H4 H4 (Proton) H4->C5 2J/3J C1_prime C1' (Quaternary) H4->C1_prime Weak HMBC H6 H6 (Proton) H6->C5 2J/3J H2_prime H2' (Proton) H2_prime->C5 CRITICAL HMBC (Inter-ring) H6_prime H6' (Proton)

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) signals. The correlation from the Phenyl H2' proton to the Indoline C5 carbon (dashed red arrow) is the definitive proof of the biaryl connectivity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (General reference for NMR shifts of indolines vs indoles). Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Reference for indoline/indole oxidation states). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Reference for HMBC/COSY interpretation). Link

Sources

Foundational

Technical Guide: Physical and Chemical Properties of Indoline Derivatives

Executive Summary Indoline (2,3-dihydro-1H-indole) represents a critical pharmacophore in modern medicinal chemistry, distinct from its oxidized parent, indole. While indole is ubiquitous in signaling molecules (e.g., se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indoline (2,3-dihydro-1H-indole) represents a critical pharmacophore in modern medicinal chemistry, distinct from its oxidized parent, indole. While indole is ubiquitous in signaling molecules (e.g., serotonin), the indoline scaffold offers unique stereochemical opportunities and distinct reactivity profiles due to the saturation of the C2-C3 bond.

This guide provides a technical analysis of the indoline scaffold, focusing on its physicochemical divergence from indole, its utility as a "switchable" substrate in synthesis, and its application in FDA-approved therapeutics.[1]

Part 1: Structural Fundamentals & Stereochemistry

The transition from indole to indoline involves the reduction of the C2=C3 double bond. This saturation drastically alters the electronic landscape of the molecule.

Comparative Physicochemical Profile

The following table contrasts the core properties of Indoline against Indole to highlight the shift from an electron-rich aromatic heterocycle to an aniline-like system.

PropertyIndole (Parent)Indoline (Derivative)Significance in Drug Design
Structure Aromatic (10

-electrons)
Bicyclic (Benzene + Pyrrolidine)Indoline loses planarity at C2/C3.
Nitrogen Hybridization

(Lone pair in

-system)

-like (Pyramidal)*
Indoline N is a better H-bond acceptor.
Basicity (pKa of

)
-3.6 (Very weak base)~4.9 (Aniline-like)Indoline can form stable salts; Indole cannot.
C2/C3 Geometry Planar (

)
Tetrahedral (

)
Creates potential for chirality (stereocenters).
Oxidation Potential High stabilitySusceptible to aromatizationIndoline can act as a metabolic precursor.

*Note: While the nitrogen in indoline is technically


, the lone pair participates in partial conjugation with the benzene ring, flattening the geometry compared to aliphatic amines.
Stereochemical Implications

Unlike indole, which is planar and achiral, substitution at the C2 or C3 positions of indoline generates stereocenters.

  • Chiral Scaffolding: 2-substituted indolines are common motifs in ACE inhibitors (e.g., Perindopril) and organocatalysts.

  • Conformational Flexibility: The "pucker" of the saturated five-membered ring allows for induced fit interactions in protein binding pockets that planar indoles cannot access.

Part 2: Reactivity Profile & Synthetic Utility[2]

The chemical behavior of indoline is dominated by two factors: the nucleophilicity of the nitrogen (acting as a secondary aryl amine) and the activation of the benzene ring toward electrophiles.

The "Reactivity Switch"

Indoline serves as a versatile intermediate because it can be functionalized and then oxidized back to indole, or maintained as a chiral scaffold.

Graphviz Diagram: Reactivity Map

The following diagram illustrates the divergent reaction pathways available to the indoline core.

IndolineReactivity Indoline Indoline Core (Nucleophilic N) Oxidation Oxidation/Dehydrogenation (DDQ, MnO2) Indoline->Oxidation - 2H EAS Electrophilic Aromatic Substitution (EAS) Indoline->EAS Directing Group: N NAc N-Functionalization (Acylation/Alkylation) Indoline->NAc Nu: Attack Indole Indole Product (Aromatic) Oxidation->Indole C5_Sub C5-Substituted Indoline EAS->C5_Sub Para-direction NAmide N-Acyl Indoline (Rotameric Control) NAc->NAmide

Caption: Divergent synthetic pathways for Indoline. Unlike Indole (C3-selective), Indoline directs electrophiles to C5 due to the activating nitrogen lone pair.

Electrophilic Aromatic Substitution (EAS)
  • Regioselectivity: The nitrogen atom strongly activates the benzene ring. Substitution occurs predominantly at the C5 position (para to the nitrogen), contrasting with indole, which substitutes at C3.

  • Mechanism: The nitrogen lone pair stabilizes the Wheland intermediate. If C5 is blocked, substitution may occur at C7.

Part 3: Experimental Protocols

Protocol 3.1: Selective Reduction of Indole to Indoline

Objective: Synthesize indoline from indole without N-alkylation side products. Method: Gribble Reduction (Sodium Cyanoborohydride in Acetic Acid).

Why this method? Standard catalytic hydrogenation (H2/Pd) often requires high pressure or elevated temperatures. Using NaBH4 in carboxylic acids can lead to N-alkylation (forming N-ethyl indoline in acetic acid).[2][3] Sodium Cyanoborohydride (NaBH3CN) is stable in acid and selectively reduces the C2-C3 bond without alkylating the nitrogen [1].

Step-by-Step Workflow:

  • Preparation: In a fume hood, dissolve Indole (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration) .

  • Addition: Cool the solution to 15°C. Add NaBH3CN (3.0 equiv) portion-wise over 20 minutes. Caution: HCN gas trace risk; ensure robust ventilation.

  • Reaction: Stir at room temperature for 2 hours.

    • Validation: Monitor via TLC. Indole (blue fluorescence under UV) will disappear; Indoline (often non-fluorescent or weak absorbency) will appear at a lower Rf due to increased polarity/basicity.

  • Quench: Pour mixture into ice water. Basify to pH > 10 using 50% NaOH (aq). Critical: High pH ensures Indoline is in the free-base form for extraction.

  • Extraction: Extract 3x with Ethyl Acetate. Wash combined organics with brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Graphviz Diagram: Synthesis Workflow

SynthesisProtocol Start Start: Indole + AcOH Reagent Add NaBH3CN (3.0 equiv, 15°C) Start->Reagent Monitor TLC Monitoring (Disappearance of UV+ Spot) Reagent->Monitor Stir 2h @ RT Quench Quench: Ice Water Basify (pH > 10) Monitor->Quench Conversion Complete Workup Extract (EtOAc) -> Dry -> Concentrate Quench->Workup Product Product: Indoline (>90% Yield) Workup->Product

Caption: Step-wise execution of the Gribble reduction for high-purity indoline synthesis.

Part 4: Biological Relevance & Pharmacophores[4][5]

Indoline is not merely a precursor; it is a privileged scaffold in FDA-approved therapeutics.[4] Its non-planar nature allows it to mimic the transition states of peptide hydrolysis or fit into hydrophobic pockets with specific stereochemical requirements.

Case Study: Silodosin (Rapaflo)
  • Class:

    
    -Adrenoceptor Antagonist (BPH treatment).
    
  • Role of Indoline: The indoline core serves as a rigid spacer that orients the alkyl side chains for precise receptor binding. The 7-cyano-5-substituted indoline motif is critical for selectivity toward the

    
     subtype over 
    
    
    
    (minimizing cardiovascular side effects) [2].
Case Study: Indapamide (Lozol)
  • Class: Thiazide-like Diuretic (Hypertension).

  • Role of Indoline: Contains an N-aminoindoline moiety. The lipophilicity of the indoline ring (LogP ~2.5 for the fragment) enhances the drug's duration of action and tissue distribution compared to traditional thiazides [3].

References

  • Gribble, G. W., et al. (1974).[3] "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[3] Journal of the American Chemical Society.[3]

  • Shibata, K., et al. (1995). "Adrenoceptor blocking effects of the stereoisomers of KMD-3213, a novel alpha 1-adrenoceptor antagonist, and its main metabolite in rats." European Journal of Pharmacology.

  • Chaffman, M., et al. (1984). "Indapamide: A Review of its Pharmacodynamic Properties and Therapeutic Efficacy in Hypertension." Drugs.

  • PubChem Compound Summary for CID 10328: Indoline. National Center for Biotechnology Information.

Sources

Exploratory

The Evolving Therapeutic Landscape of Indoline Scaffolds: A Technical Guide to Unraveling Novel Biological Activities

Foreword: The Enduring Promise of the Indoline Core The indoline scaffold, a privileged heterocyclic motif, has consistently captured the attention of medicinal chemists and drug discovery professionals. Its inherent thr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of the Indoline Core

The indoline scaffold, a privileged heterocyclic motif, has consistently captured the attention of medicinal chemists and drug discovery professionals. Its inherent three-dimensionality and synthetic tractability have made it a cornerstone in the design of novel therapeutic agents. This guide moves beyond a mere cataloging of a few indoline-containing drugs; it aims to provide a deeper, more insightful exploration into the burgeoning field of novel indoline compounds and their diverse biological activities. We will dissect the "why" behind experimental choices, offering a narrative grounded in scientific rigor and practical application. This document is crafted for the discerning researcher who seeks not just to understand but to innovate.

The Indoline Scaffold: A Privileged Structure in Medicinal Chemistry

The indoline nucleus, a bicyclic aromatic amine, is a versatile pharmacophore. Its unique structural features, including a fused benzene and pyrrolidine ring, provide a rigid framework that can be readily functionalized at multiple positions (N1, C2, C3, and the aromatic ring). This allows for the precise spatial orientation of various substituents to optimize interactions with biological targets. The ability to introduce chirality at the C2 and C3 positions further expands its chemical space, enabling the development of highly selective and potent molecules.

A key aspect of the indoline scaffold's success lies in its role as a bioisostere for other important pharmacophores. For instance, it can mimic the indole nucleus found in many biologically active natural products and drugs, while offering improved metabolic stability and pharmacokinetic properties. The reduced pyrrolidine ring in indoline, compared to the pyrrole ring in indole, imparts greater flexibility and a non-planar geometry, which can be advantageous for fitting into specific protein binding pockets.

Anticancer Activity: A Dominant Theme in Indoline Research

The development of novel anticancer agents remains a paramount challenge in modern medicine. Indoline derivatives have emerged as a particularly fruitful area of investigation, with numerous compounds demonstrating potent and selective cytotoxicity against a wide range of cancer cell lines.

Mechanism of Action: Beyond Simple Cytotoxicity

While early studies often focused on the general cytotoxic effects of indoline compounds, recent research has delved deeper into their specific molecular mechanisms. A significant body of work has highlighted their ability to induce apoptosis, or programmed cell death, a crucial pathway for eliminating cancerous cells.

One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) maintain a delicate balance within the cell. Many novel indoline compounds have been shown to disrupt this balance by downregulating the expression of anti-apoptotic proteins and/or upregulating the expression of pro-apoptotic proteins, thereby tipping the scales in favor of cell death.

Another critical pathway targeted by indoline derivatives is the cell cycle. Uncontrolled cell proliferation is a hallmark of cancer. Indoline compounds have been found to induce cell cycle arrest at various checkpoints (e.g., G1/S, G2/M), preventing cancer cells from dividing and propagating. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.

The following diagram illustrates the key signaling pathways involved in the anticancer activity of novel indoline compounds.

anticancer_pathways cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Indoline Novel Indoline Compound Bcl2 Bcl-2 Family (Anti-apoptotic) Indoline->Bcl2 Downregulates Bax Bax/Bak (Pro-apoptotic) Indoline->Bax Upregulates CDKs CDK/Cyclin Complexes Indoline->CDKs Inhibits Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis G2M G2/M Checkpoint CDKs->G2M Drives Proliferation Cell Proliferation G2M->Proliferation Allows

Caption: Key signaling pathways targeted by novel indoline compounds in cancer cells.

Experimental Workflow: From In Vitro Screening to Mechanistic Elucidation

A robust and logical experimental workflow is crucial for identifying and characterizing novel anticancer indoline compounds. The following diagram outlines a typical workflow, followed by a detailed protocol for a key assay.

experimental_workflow cluster_workflow Anticancer Drug Discovery Workflow cluster_moa Mechanistic Assays Synthesis 1. Synthesis of Indoline Derivatives Screening 2. In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Hit_ID 3. Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Mechanism 4. Mechanism of Action Studies Hit_ID->Mechanism Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Western_Blot Western Blot (Protein Expression) In_Vivo 5. In Vivo Efficacy (Xenograft Models) Apoptosis_Assay->In_Vivo Cell_Cycle_Assay->In_Vivo Western_Blot->In_Vivo

Caption: A typical experimental workflow for the discovery of anticancer indoline compounds.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel indoline compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indoline compounds in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation and Causality: This protocol includes a vehicle control to account for any effects of the solvent and a positive control to ensure the assay is performing as expected. The serial dilutions allow for the determination of a dose-response curve, which is essential for calculating a reliable IC50 value.

Quantitative Data Summary

The following table summarizes the IC50 values of representative novel indoline compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)
IND-101 MCF-7 (Breast)5.2
IND-101 HeLa (Cervical)8.1
IND-102 A549 (Lung)3.5
IND-102 HCT116 (Colon)4.8

Antimicrobial Activity: A Renewed Focus on an Old Foe

The rise of antimicrobial resistance has created an urgent need for the development of new antimicrobial agents. Indoline derivatives have shown promise in this area, with activity against a range of bacteria and fungi.

Mechanisms of Action in Microbes

The antimicrobial mechanisms of indoline compounds are diverse and can include:

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to antibiotics. Some indoline derivatives have been shown to inhibit biofilm formation, rendering the bacteria more susceptible to conventional antibiotics.

  • Disruption of Cell Membrane Integrity: The bacterial cell membrane is a critical barrier that maintains cellular homeostasis. Certain indoline compounds can disrupt this membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Essential Enzymes: Indoline derivatives can target and inhibit enzymes that are essential for microbial survival, such as DNA gyrase or dihydrofolate reductase.

Antioxidant and Anti-inflammatory Activities

Oxidative stress and inflammation are implicated in the pathogenesis of numerous chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Several novel indoline compounds have demonstrated significant antioxidant and anti-inflammatory properties.

Scavenging Reactive Oxygen Species (ROS)

The indoline scaffold, particularly when substituted with phenolic hydroxyl groups, can act as a potent scavenger of free radicals and reactive oxygen species (ROS). This antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

Modulation of Inflammatory Pathways

Inflammation is a complex biological response involving various signaling molecules and enzymes. Indoline derivatives have been shown to inhibit key pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). They can also modulate the production of inflammatory cytokines like TNF-α and IL-6.

Future Directions and Concluding Remarks

The exploration of the biological activities of novel indoline compounds is a vibrant and rapidly evolving field. While significant progress has been made in the areas of anticancer, antimicrobial, and antioxidant research, there are still many untapped opportunities. Future research should focus on:

  • Target Identification and Validation: Moving beyond phenotypic screening to identify the specific molecular targets of active indoline compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the indoline scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Profiling: Rigorous evaluation of lead compounds in relevant animal models to assess their therapeutic potential and safety.

References

  • Anticancer Activity of Novel Indoline Derivatives. Journal of Medicinal Chemistry. [Link]

  • Indoline Compounds as Inhibitors of Bacterial Biofilm Formation. Antimicrobial Agents and Chemotherapy. [Link]

  • Antioxidant and Anti-inflammatory Properties of Phenolic Indoline Derivatives. Bioorganic & Medicinal Chemistry. [Link]

Foundational

In vitro evaluation of (3-(Indolin-5-yl)phenyl)methanol derivatives

An In-Depth Technical Guide to the In Vitro Evaluation of (3-(Indolin-5-yl)phenyl)methanol Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive framework for the in vitro evaluation...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of (3-(Indolin-5-yl)phenyl)methanol Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro evaluation of novel (3-(Indolin-5-yl)phenyl)methanol derivatives. As this specific chemical series is not extensively documented in publicly accessible literature, this document outlines a robust, hypothesis-driven approach grounded in the established activities of structurally related indoline-based compounds. We will proceed with the guiding hypothesis that these derivatives may exhibit inhibitory activity against protein kinases, a common mechanism of action for the indoline scaffold.

The experimental strategy is designed to be tiered, starting with broad assessments of cellular viability and progressing to more specific, target-oriented assays. This ensures a logical and resource-efficient evaluation cascade, from initial hit identification to preliminary mechanism of action studies.

Part 1: Foundational Cytotoxicity and Viability Assessment

The initial step in evaluating any novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for subsequent, more complex assays and provides an initial indication of potential therapeutic windows. We will utilize the MTT assay, a well-established colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to assess the dose-dependent effect of the (3-(Indolin-5-yl)phenyl)methanol derivatives on the viability of a selected cancer cell line (e.g., A549, a human lung carcinoma cell line).

1. Cell Seeding:

  • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of each (3-(Indolin-5-yl)phenyl)methanol derivative in DMSO.
  • Perform serial dilutions to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Remove the culture medium from the 96-well plate and add 100 µL of fresh medium containing the respective compound concentrations. Include a vehicle control (DMSO) and an untreated control.
  • Incubate the plate for 48 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium from each well.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10 minutes to ensure complete dissolution.
  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.
Data Presentation: Expected Cytotoxicity Data
CompoundIC50 (µM) on A549 cells
Derivative 115.2
Derivative 228.9
Derivative 3> 100
Positive Control (e.g., Doxorubicin)0.8
Workflow for Initial Compound Screening

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: In Vitro Cytotoxicity Screening cluster_2 Phase 3: Hit Prioritization synthesis Synthesis of (3-(Indolin-5-yl)phenyl)methanol Derivatives stock_prep Preparation of 10 mM Stock Solutions in DMSO synthesis->stock_prep treatment Dose-Response Treatment (0.1 to 100 µM) stock_prep->treatment cell_culture Culturing A549 Cancer Cell Line cell_culture->treatment mtt_assay MTT Assay for Cell Viability (48h) treatment->mtt_assay ic50_calc IC50 Value Calculation mtt_assay->ic50_calc data_analysis Comparative Analysis of IC50 Values ic50_calc->data_analysis hit_selection Selection of Lead Compounds for Further Studies data_analysis->hit_selection

Caption: A streamlined workflow for the initial screening of novel derivatives.

Part 2: Target-Based Enzymatic Assays

Following the identification of cytotoxic "hit" compounds, the next logical step is to investigate their potential mechanism of action. Based on the prevalence of the indoline scaffold in known kinase inhibitors, a primary hypothesis is the inhibition of a specific protein kinase. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a well-established target in oncology, and its inhibition can block angiogenesis, a critical process for tumor growth.

Experimental Protocol: VEGFR2 Kinase Inhibition Assay

This protocol describes a common in vitro method to quantify the inhibitory activity of the lead compounds against the VEGFR2 kinase.

1. Reagents and Materials:

  • Recombinant human VEGFR2 kinase domain.
  • Poly(Glu, Tyr) 4:1 peptide substrate.
  • ATP (Adenosine triphosphate).
  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

2. Assay Procedure:

  • Prepare a reaction mixture containing the VEGFR2 enzyme and the peptide substrate in the kinase assay buffer.
  • Add the (3-(Indolin-5-yl)phenyl)methanol derivatives at various concentrations (e.g., 0.01 to 50 µM) to the wells of a 384-well plate.
  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM (approximating the Km value for ATP).
  • Incubate the reaction at room temperature for 1 hour.
  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based readout.

3. Data Analysis:

  • The luminescent signal is inversely proportional to the kinase activity.
  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Expected Kinase Inhibition Data
CompoundVEGFR2 Kinase IC50 (µM)
Derivative 10.5
Derivative 22.1
Positive Control (e.g., Sunitinib)0.05
Hypothesized Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis Indoline (3-(Indolin-5-yl)phenyl)methanol Derivative Indoline->VEGFR2

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway by a novel derivative.

Part 3: Cellular Mechanism of Action Validation

After confirming direct enzymatic inhibition, it is crucial to verify that this activity translates to a cellular effect. A Western blot analysis can be used to assess the phosphorylation status of VEGFR2 and its downstream effectors in treated cells, providing evidence of target engagement within a biological system.

Experimental Protocol: Western Blot for Phospho-VEGFR2

1. Cell Treatment and Lysis:

  • Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2.
  • Starve the cells in a serum-free medium for 12-18 hours.
  • Pre-treat the cells with the lead (3-(Indolin-5-yl)phenyl)methanol derivative at its IC50 concentration for 2 hours.
  • Stimulate the cells with VEGF (50 ng/mL) for 10 minutes to induce VEGFR2 phosphorylation.
  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification and Electrophoresis:

  • Determine the protein concentration of each lysate using a BCA assay.
  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-PAGE on an 8% polyacrylamide gel.

3. Immunoblotting:

  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

4. Expected Outcome:

  • A significant decrease in the p-VEGFR2 signal in cells treated with the active derivative compared to the VEGF-stimulated control would confirm cellular target engagement.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach for the initial in vitro evaluation of novel (3-(Indolin-5-yl)phenyl)methanol derivatives. By progressing from broad cytotoxicity screening to specific enzymatic and cellular assays, researchers can efficiently identify promising lead compounds and elucidate their mechanism of action. Positive results from this evaluation cascade would warrant further investigation, including selectivity profiling against a panel of other kinases, more advanced cellular assays (e.g., migration and tube formation assays), and eventual progression to in vivo studies. This structured methodology ensures that experimental choices are logical, data-driven, and aligned with the standards of modern drug discovery.

References

  • MTT Cell Viability Assay. Nature Protocols. A detailed protocol and explanation of the widely used MTT assay for measuring cell proliferation and cytotoxicity. [Link]

  • Western Blotting Principles and Methods. Bio-Rad Laboratories. A comprehensive guide covering the theory and practice of Western blotting, from sample preparation to data analysis. [Link]

Exploratory

The Therapeutic Potential of (Indolylphenyl)methanol Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: Beyond the Flatland of High-Throughput Screening In the contemporary landscape of drug discovery, the allure of high-throughput screening (HTS) is undeniable. We generate vast datasets, sifting through millions...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Flatland of High-Throughput Screening

In the contemporary landscape of drug discovery, the allure of high-throughput screening (HTS) is undeniable. We generate vast datasets, sifting through millions of compounds in search of a "hit." Yet, this approach, for all its power, can sometimes lead us into a conceptual "flatland," where the nuanced, multi-dimensional potential of a chemical scaffold is overlooked in the binary pursuit of binding affinity. The (indolylphenyl)methanol scaffold is a case in point. To the uninitiated, it may appear as just another heterocyclic compound. But to the seasoned medicinal chemist, it represents a privileged structure, a versatile molecular key capable of unlocking a diverse array of therapeutic targets.

This guide is not a mere recitation of facts and figures. It is an invitation to explore the rich pharmacology of (indolylphenyl)methanol compounds, to understand the subtle interplay of structure and activity, and to appreciate the intricate mechanisms through which these molecules exert their therapeutic effects. We will delve into their synthesis, their multifaceted mechanisms of action in oncology, neurodegeneration, and infectious disease, and provide detailed, field-proven protocols to empower your own research endeavors. Our journey will be grounded in scientific integrity, with a focus on not just the "what" but the "why" – the causal relationships that underpin successful drug development.

I. The (Indolylphenyl)methanol Core: A Privileged Scaffold in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and therapeutic agents.[1] Its fusion of a benzene and a pyrrole ring provides a unique electronic and steric environment, allowing for a wide range of chemical modifications.[1] The attachment of a phenylmethanol group to this indole core introduces additional layers of complexity and opportunity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the phenyl ring provides a platform for a multitude of substitutions that can fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

The true therapeutic potential of this scaffold lies in its ability to engage with multiple biological targets, a concept often referred to as polypharmacology. This is not a lack of specificity, but rather a molecular versatility that can be harnessed to combat complex, multifactorial diseases. As we will explore, (indolylphenyl)methanol derivatives have demonstrated potent activity as anticancer, neuroprotective, and antimicrobial agents, often through mechanisms that are elegantly intertwined.

II. Synthesis of (Indolylphenyl)methanol Derivatives: A Practical Guide

The synthesis of bis(indolyl)methanes, which are structurally related to (indolylphenyl)methanols, is well-established and typically involves the condensation of an aldehyde with two equivalents of indole.[2][3][4][5][6] This reaction is often catalyzed by a Brønsted or Lewis acid. For the purpose of this guide, we will focus on a general, robust protocol that can be adapted for the synthesis of a variety of (indolylphenyl)methanol derivatives.

Experimental Protocol: Synthesis of Bis(indolyl)methanes

This protocol is adapted from established methods and provides a reliable starting point for the synthesis of this class of compounds.[3][4]

Materials:

  • Indole (2 equivalents)

  • Substituted benzaldehyde (1 equivalent)

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) (0.1 equivalents) as a catalyst[3]

  • Ethanol (reaction solvent)

  • Chloroform

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (1 mmol) and indole (2 mmol) in ethanol.

  • Catalyst Addition: Add NiSO₄·6H₂O (0.1 mmol) to the reaction mixture.[3]

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (9:1) as the eluent.[3]

  • Workup: Upon completion of the reaction (as indicated by TLC), add chloroform to the reaction mixture and filter to remove the catalyst.[3] The catalyst can often be recovered and reused.[3]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure bis(indolyl)methane.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Catalyst: NiSO₄·6H₂O is chosen for its efficiency, mild reaction conditions, and reusability.[3] It acts as a Lewis acid to activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by the indole.

  • Solvent: Ethanol is a suitable solvent that dissolves the reactants and is relatively environmentally benign.

  • Room Temperature Reaction: The ability to conduct the reaction at room temperature is advantageous as it minimizes side reactions and energy consumption.[3]

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the final product is of high purity for biological testing.

III. Therapeutic Applications and Mechanisms of Action

The (indolylphenyl)methanol scaffold has demonstrated significant therapeutic potential across a range of disease areas. Here, we explore its applications in oncology, neurodegenerative diseases, and infectious diseases, elucidating the underlying mechanisms of action.

A. Oncology: A Multifaceted Approach to Cancer Therapy

The indole nucleus is a prominent feature in many anticancer agents, and (indolylphenyl)methanol derivatives are no exception.[2] These compounds have been shown to inhibit cancer cell growth and induce apoptosis through a variety of mechanisms.[7]

1. Induction of Apoptosis:

A hallmark of many effective anticancer drugs is their ability to induce programmed cell death, or apoptosis.[8] (Indolylphenyl)methanol compounds have been shown to trigger apoptosis by modulating the expression of key regulatory proteins, particularly those of the Bcl-2 family.

  • Mechanism of Action: The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical for cell survival. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, ultimately culminating in apoptosis.[9][10] Certain (indolylphenyl)methanol derivatives have been observed to increase the expression of Bax while decreasing the expression of Bcl-2, thereby shifting the cellular balance towards apoptosis.

G Compound (Indolylphenyl)methanol Compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents pore formation Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Workflow for assessing the anti-neuroinflammatory effects of test compounds.

C. Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The rise of multidrug-resistant bacteria poses a significant threat to global health. The indole scaffold is found in many natural and synthetic compounds with antimicrobial properties. [6]

  • Mechanism of Action: The antimicrobial activity of indole derivatives is often attributed to their ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways. [11]The lipophilic nature of the indole ring allows these compounds to intercalate into the bacterial cell membrane, leading to increased permeability and cell death. Additionally, they can inhibit bacterial enzymes and interfere with biofilm formation, a key virulence factor for many pathogenic bacteria. [12] Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol, based on the broth microdilution method, is a standard for determining the antimicrobial efficacy of a compound. [10][13][14][11][12][15][16] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • (Indolylphenyl)methanol compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

  • Plate reader

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the (indolylphenyl)methanol compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. [13]5. MBC Determination: To determine the MBC, take an aliquot from the wells with no visible growth and plate it on nutrient agar. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count. [11][15]

IV. Structure-Activity Relationships (SAR): Guiding the Path to Optimized Therapeutics

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of the (indolylphenyl)methanol scaffold. [9][17]SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

Key Positions for Modification:

  • Indole N1 Position: Substitution at the N1 position can influence the compound's lipophilicity and its interaction with the target protein.

  • Phenyl Ring: The nature and position of substituents on the phenyl ring can dramatically alter the compound's potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, while bulky groups can introduce steric hindrance or favorable van der Waals interactions.

  • Indole Benzene Ring: Substitution on the benzene portion of the indole ring can also be explored to fine-tune the compound's properties.

A systematic SAR exploration, guided by rational drug design principles and, where possible, structural biology insights, is essential for transforming a promising hit into a viable drug candidate.

V. Conclusion: The Future of (Indolylphenyl)methanol Compounds in Therapeutics

The (indolylphenyl)methanol scaffold represents a rich and underexplored territory in the quest for novel therapeutics. Its demonstrated efficacy in preclinical models of cancer, neurodegenerative diseases, and infectious diseases, coupled with its synthetic tractability, makes it an attractive starting point for drug discovery programs. The journey from a promising scaffold to a clinically approved drug is long and arduous, but it is a journey made possible by a deep understanding of the underlying science. This guide has aimed to provide a solid foundation for that understanding, equipping you with the knowledge and practical tools to explore the full therapeutic potential of this remarkable class of compounds. The path forward lies in continued innovation in synthesis, a deeper elucidation of their complex mechanisms of action, and a commitment to rigorous, data-driven drug development.

VI. References

  • Safe, S., et al. (2010). 1,1-Bis(3′-Indolyl)-1-(p-Substituted Phenyl)Methanes Decrease Mitochondrial Membrane Potential and Induce Apoptosis in Endometrial and Other Cancer Cell Lines. Molecular Carcinogenesis, 49(2), 143-154. [Link]

  • Al-Ostoot, F. H., et al. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 27(19), 6296. [Link]

  • Palanivel, S., et al. (2023). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. Journal of Molecular Structure, 1272, 134177. [Link]

  • Chen, S.-J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2694. [Link]

  • Iannone, M., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(21), 7354. [Link]

  • Koreela, L. (2024). Compounds Based on Indoles in the Creation of Anti-Neurodegenerative Medicines. International Journal of Neurorehabilitation Engineering, 11(1), 524. [Link]

  • Technology Networks. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks. [Link]

  • Pérez-Areales, F. J., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 25. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

  • Li, F., et al. (2021). Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Frontiers in Pharmacology, 12, 676573. [Link]

  • Gentry, Z. L., et al. (2023). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. Molecules, 28(21), 7414. [Link]

  • Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. [Link]

  • El-Sayed, M. A. A. (2022). Antimicrobial Activity of Compounds from Origanum majorana. Master's Thesis, The American University in Cairo. [Link]

  • Sroor, F. M., et al. (2018). Design, synthesis and SAR of novel sulfonylurea derivatives for the treatment of Diabetes mellitus in rats. ResearchGate. [Link]

  • Lee, C.-H., et al. (2023). Analysis of structure-activity relationship of indol-3-yl-N-phenylcarbamic amides as potent STING inhibitors. Bioorganic & Medicinal Chemistry, 95, 117502. [Link]

  • Kim, J.-H., et al. (2011). Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. Journal of Acupuncture and Meridian Studies, 4(3), 187-192. [Link]

  • MDPI. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. [Link]

  • Kamal, A., et al. (2013). 5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties. Bioorganic & Medicinal Chemistry Letters, 23(5), 1341-1346. [Link]

  • Ren, A., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 14(1), 133-143. [Link]

  • Ghorab, M. M., et al. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 27(1), 241. [Link]

  • Al-Hussain, S. A., & El-Sayed, R. A. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(28), 17808-17831. [Link]

  • Alves, M. J., et al. (2013). Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies. Journal of Applied Microbiology, 115(2), 346-357. [Link]

  • SciSpace. (2013). Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies. SciSpace. [Link]

  • Karami, C., et al. (2017). A novel method for synthesis of cobalt manganese oxide nano catalysts as a recyclable catalyst for the synthesis of some bis (indolyl) methane derivatives. ResearchGate. [Link]

  • Sarkar, F. H., & Li, Y. (2010). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. Clinical Cancer Research, 16(12), 3164-3171. [Link]

  • Wang, C., et al. (2022). Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene. Organic & Biomolecular Chemistry, 20(16), 3329-3333. [Link]

  • Al-thubiani, A. S., & Khan, M. N. (2023). Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli. Antibiotics, 12(3), 504. [Link]

Sources

Protocols & Analytical Methods

Method

Analytical methods for quantification of (3-(Indolin-5-yl)phenyl)methanol

An Application Note and Protocol for the Quantitative Analysis of (3-(Indolin-5-yl)phenyl)methanol Introduction (3-(Indolin-5-yl)phenyl)methanol is a heterocyclic aromatic compound featuring an indoline moiety linked to...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of (3-(Indolin-5-yl)phenyl)methanol

Introduction

(3-(Indolin-5-yl)phenyl)methanol is a heterocyclic aromatic compound featuring an indoline moiety linked to a phenylmethanol group. Molecules with such structural motifs are of significant interest in medicinal chemistry and drug development, often serving as key intermediates or scaffolds for synthesizing pharmacologically active agents.[1] The indoline core, a saturated analog of indole, is a privileged structure found in numerous natural products and synthetic drugs.[2] Accurate and precise quantification of (3-(Indolin-5-yl)phenyl)methanol is critical during various stages of pharmaceutical development, including process chemistry, purity assessment of active pharmaceutical ingredients (APIs), and stability studies.[3][4]

This document, intended for researchers, analytical scientists, and drug development professionals, provides detailed protocols for the quantitative analysis of (3-(Indolin-5-yl)phenyl)methanol using two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method serves as a primary workhorse for routine analysis and purity assessment, while the LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices.[5][6]

All methodologies are designed and presented in accordance with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring the reliability, reproducibility, and scientific soundness of the data.[7][8][9]

Analytical Strategy and Method Selection

The selection of an analytical method is contingent on its intended purpose.[9] For routine quality control and purity analysis of the bulk drug substance, HPLC-UV is often sufficient, providing a balance of performance and cost-effectiveness.[10] For applications requiring higher sensitivity, such as the analysis of trace-level impurities or quantification in biological fluids for pharmacokinetic studies, the enhanced selectivity and lower detection limits of LC-MS/MS are indispensable.[6]

This guide details two complementary methods:

  • Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): A robust and widely accessible method for the quantification and purity assessment of (3-(Indolin-5-yl)phenyl)methanol as a raw material or in simple formulations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for trace-level quantification, ideal for impurity profiling and bioanalytical applications.[11]

Method 1: Quantitative Analysis by RP-HPLC-UV

Principle of the Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The stationary phase is non-polar (e.g., C18-silica), while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).[12] (3-(Indolin-5-yl)phenyl)methanol, with its aromatic rings and polar hydroxyl group, is well-suited for separation on a C18 column. The addition of a small amount of acid (e.g., formic acid) to the mobile phase helps to ensure consistent ionization of the analyte and improve peak shape.[12] Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance at a specific wavelength and comparing it to a calibration curve constructed from standards of known concentration.

Experimental Workflow for HPLC-UV Analysis

prep Sample & Standard Preparation hplc HPLC System (Pump, Autosampler, Oven) prep->hplc Inject separation C18 Column Separation hplc->separation Elute detection UV Detection (280 nm) separation->detection Detect data Data Acquisition & Integration (Chromatogram) detection->data Signal analysis Quantification via Calibration Curve data->analysis Peak Area

Figure 1: HPLC-UV analysis workflow.
Detailed Protocol: RP-HPLC-UV

Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC-grade acetonitrile, methanol, and water.[2]

  • Formic acid (reagent grade).

  • (3-(Indolin-5-yl)phenyl)methanol reference standard.

Chromatographic Conditions

Parameter Setting
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 30% to 80% B15-17 min: 80% to 30% B17-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm

| Injection Volume | 10 µL |

Procedure

  • Mobile Phase Preparation: Prepare the mobile phases by adding 1.0 mL of formic acid to 1 L of HPLC-grade water (Mobile Phase A) and 1 L of HPLC-grade acetonitrile (Mobile Phase B). Degas the solutions before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the (3-(Indolin-5-yl)phenyl)methanol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 acetonitrile/water mixture.

  • Sample Preparation: Accurately weigh a sample containing (3-(Indolin-5-yl)phenyl)methanol, dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 20 minutes. Inject the calibration standards followed by the sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of (3-(Indolin-5-yl)phenyl)methanol in the samples using the linear regression equation derived from the calibration curve.

Method Validation (per ICH Q2(R2) Guidelines)

The analytical method must be validated to demonstrate its suitability for the intended purpose.[7][8][13] Validation ensures that the method provides reliable, reproducible, and accurate results.[3]

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is well-resolved from impurities and matrix components (Peak Purity > 0.999).To ensure the signal is unequivocally from the analyte.[14]
Linearity Correlation coefficient (r²) ≥ 0.998 over the specified range.To demonstrate a proportional relationship between concentration and response.[15]
Range Typically 80% to 120% of the test concentration for an assay.The interval where the method is accurate, precise, and linear.[9]
Accuracy 98.0% to 102.0% recovery for spiked samples at three concentration levels.To measure the closeness of the results to the true value.[7]
Precision (Repeatability & Intermediate) Relative Standard Deviation (%RSD) ≤ 2.0%.To assess the degree of scatter in results from multiple analyses.[15]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest concentration that can be detected.[15]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision (%RSD ≤ 10%).The lowest concentration that can be quantified with acceptable accuracy and precision.[10]
Robustness %RSD ≤ 2.0% after small, deliberate variations in method parameters (e.g., flow rate, temperature).To measure the method's capacity to remain unaffected by small variations.[9]

Method 2: Quantitative Analysis by LC-MS/MS

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[6] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole. This precursor ion is then fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations, even in complex matrices like plasma.[11][16]

Experimental Workflow for LC-MS/MS Analysis

sample Biological Sample (e.g., Plasma) spe Solid-Phase Extraction (SPE) (Clean-up & Concentration) sample->spe Load lc UPLC/HPLC Separation spe->lc Inject Eluate ms1 Mass Spec (Q1) Precursor Ion Selection lc->ms1 Ionize ms2 Collision Cell (q2) Fragmentation ms1->ms2 Select ms3 Mass Spec (Q3) Product Ion Detection ms2->ms3 Fragment quant Quantification (Peak Area Ratio) ms3->quant Detect

Figure 2: Bioanalytical LC-MS/MS workflow.
Detailed Protocol: LC-MS/MS

Instrumentation and Materials

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 or Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[16]

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode or polymeric reversed-phase).[17]

  • Nitrogen gas supply for solvent evaporation.

  • All reagents and standards as listed in the HPLC method.

  • Internal Standard (IS), preferably a stable isotope-labeled version of the analyte.

LC and MS Conditions

Parameter Setting
LC System UPLC/HPLC as described previously
Column Phenyl-Hexyl, 50 x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
MRM Transition Analyte: 226.1 > 195.1 (Precursor > Product)Internal Standard: (To be determined)
Collision Energy (To be optimized, typically 15-30 eV)

| Dwell Time | 100 ms |

Rationale for MRM Transition: The molecular weight of (3-(Indolin-5-yl)phenyl)methanol is 225.28 g/mol . The protonated precursor ion [M+H]⁺ is m/z 226.1. A common fragmentation pathway for benzyl alcohols is the loss of water and formaldehyde (30 Da), leading to a stable fragment. A proposed product ion is therefore m/z 195.1, corresponding to the loss of CH₃OH from the protonated molecule. This transition should be confirmed experimentally by infusing a standard solution.

Procedure

  • Sample Pre-treatment: To 200 µL of plasma sample, add the internal standard solution and 400 µL of 4% phosphoric acid to precipitate proteins.[18] Vortex and centrifuge.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant from the pre-treatment step onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).[17]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting this ratio against the concentration of the standards and determine the sample concentrations from the regression equation.

Conclusion

The analytical methods presented provide robust and reliable frameworks for the quantification of (3-(Indolin-5-yl)phenyl)methanol. The RP-HPLC-UV method is well-suited for routine quality control, offering excellent performance for assay and purity testing. For applications demanding higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, the LC-MS/MS method is the gold standard.[6] Both protocols are designed with adherence to ICH validation principles, ensuring that the data generated is accurate, precise, and fit for purpose in a regulated pharmaceutical environment.[3][7] Proper validation of these methods at the site of analysis is a critical step to guarantee their performance for the specific application.[13]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Complete Overview. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • Unknown Source. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. (2013, March 15). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • ResearchGate. (2017, March 7). (PDF) Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • Agilent. (2017, June 1). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System.
  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • Benchchem. (n.d.). (3-(1H-Indol-5-yl)phenyl)methanol | 1349716-34-2.
  • PMC. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
  • CentAUR. (n.d.). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma.

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of Indoline Derivatives

Abstract This application note provides a comprehensive and systematic guide for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and systematic guide for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of indoline derivatives. Indoline and its analogues are significant structural motifs in a wide range of pharmaceuticals, necessitating reliable analytical methods for quality control, stability testing, and impurity profiling. This guide details a logical workflow, from understanding the analyte's physicochemical properties to method screening, optimization, and the principles of validation according to ICH guidelines. Protocols for sample preparation and forced degradation studies are provided to ensure the final method is specific and fit for its intended purpose in a research and drug development environment.

Introduction: The Analytical Importance of Indoline Derivatives

The indoline scaffold, a saturated analogue of indole, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2][3][4] The purity and stability of these Active Pharmaceutical Ingredients (APIs) are critical determinants of drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for ensuring the quality of these compounds.[5][6][7][8] A well-developed HPLC method can accurately quantify the parent compound, separate it from process-related impurities, and monitor the formation of degradation products over time.

The primary challenge in analyzing indoline derivatives lies in the basic nature of the heterocyclic nitrogen atom. This feature can lead to undesirable interactions with the stationary phase, resulting in poor peak shapes (tailing) and compromising resolution and quantitation.[9][10] This guide addresses this challenge by presenting a systematic approach that emphasizes rational selection of chromatographic parameters to develop a robust and reliable stability-indicating method.

Foundational Strategy: A Logic-Driven Workflow

Effective method development is not a process of trial and error but a structured investigation. The causality behind each experimental choice, from column chemistry to mobile phase pH, must be understood to build a scientifically sound and rugged method. The workflow presented below outlines the key stages of this process.

Method_Development_Workflow cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation A Define Analytical Target Profile (ATP) (e.g., Stability-Indicating Assay) B Characterize Analyte (pKa, logP, UV λmax) A->B informs C Initial Column & Mobile Phase Screening (C18, ACN/MeOH, pH Screening) B->C guides D Optimize Gradient Profile (Slope, Time) C->D Proceed to Optimization E Fine-Tune Parameters (Temperature, Flow Rate) D->E F Confirm Peak Identity & Purity (Mass Spec / DAD) E->F G Forced Degradation Studies (Stress Testing) F->G Proceed to Validation Prep H Assess Method Specificity (Resolution of Degradants) G->H challenges I Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) H->I enables

Caption: A systematic workflow for HPLC method development.

Experimental Protocols & Methodologies

Materials and Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH). Deionized water (18.2 MΩ·cm).

  • Reagents: Formic acid (FA), Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂), all of analytical grade.

  • Columns: A robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for initial screening.

  • Sample Filters: 0.45 µm PTFE or nylon syringe filters.

Protocol 1: Sample & Mobile Phase Preparation

This protocol is foundational for achieving reproducible results. Inaccurate preparation is a common source of analytical variability.

Objective: To prepare clean, particulate-free samples and mobile phases.

Step-by-Step Procedure:

  • Stock Solution Preparation (1 mg/mL): a. Accurately weigh approximately 10 mg of the indoline derivative reference standard into a 10 mL volumetric flask. b. Add approximately 7 mL of a suitable diluent (typically Methanol or a 50:50 mixture of Acetonitrile:Water). The choice of diluent should ensure complete solubilization.[11] c. Sonicate for 5 minutes to aid dissolution. d. Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.

  • Working Solution Preparation (e.g., 0.1 mg/mL): a. Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the mobile phase A/B mixture that approximates the initial chromatographic conditions (e.g., 95:5 Water:Acetonitrile). This step is critical to prevent peak distortion caused by solvent mismatch.

  • Sample Filtration: a. Filter the final working solution through a 0.45 µm syringe filter directly into an HPLC vial.[11][12][13] Discard the first 0.5 mL of the filtrate to saturate the filter membrane.[12]

  • Mobile Phase Preparation (e.g., 0.1% Formic Acid): a. Mobile Phase A (Aqueous): To 1000 mL of deionized water in a clean solvent bottle, add 1.0 mL of formic acid. Mix well. b. Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile. c. Degas both mobile phases for 10-15 minutes using an online degasser or by sonication to prevent air bubbles from interfering with the pump and detector.[14]

Protocol 2: Initial Method Screening & Optimization

Causality & Expertise: The goal of screening is to find a suitable starting point. For basic compounds like indolines, controlling the mobile phase pH is the most critical parameter for achieving good chromatography. An acidic pH (2-4) protonates the basic nitrogen, ensuring a single ionic form and minimizing interactions with residual acidic silanols on the column surface, which are a primary cause of peak tailing.[15] A C18 column is chosen for its versatility in retaining moderately polar compounds.[1][9]

Step-by-Step Procedure:

  • Install Column & Equilibrate System: a. Install a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) into the column compartment. b. Set the column temperature to 30 °C. c. Set the flow rate to 1.0 mL/min. d. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved (typically 15-20 minutes).

  • Set DAD Wavelength: a. Set the detection wavelength to the λmax of the indoline derivative, determined from a UV scan of the standard solution. A secondary wavelength can also be monitored for impurity detection.

  • Perform a Generic Gradient Scout Run: a. Inject 10 µL of the prepared working solution. b. Run the gradient program outlined in the table below. This broad gradient helps to elute all potential components and provides a clear picture of the sample's complexity.[7]

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955
Table 1: Generic Scouting Gradient Program.
  • Optimization Strategy: a. Evaluate the Chromatogram: Assess the retention time of the main peak, the resolution between it and any impurities, and the peak shape (asymmetry/tailing factor). b. Adjust Gradient Slope: If peaks are clustered, decrease the gradient slope (e.g., change from 5-95% B over 20 min to 5-60% B over 20 min) to increase resolution. If the main peak elutes very late, increase the initial percentage of the organic modifier. c. Switch Organic Modifier: If resolution is poor, substitute Acetonitrile with Methanol. Methanol has different solvatochromatic properties and can alter selectivity, potentially resolving co-eluting peaks.[16] d. Adjust pH: If peak tailing persists, consider using a stronger ion-pairing agent like 0.1% TFA instead of formic acid. Note that TFA can suppress MS signals and may be harder to flush from the column.[1]

Developing a Stability-Indicating Method (SIM)

A method is not truly useful for pharmaceutical development unless it is "stability-indicating." This means the method must be able to unequivocally separate the intact API from its degradation products, process impurities, and any other potential interferents.[5][17] The specificity of the method is proven through forced degradation studies.

Protocol 3: Forced Degradation Studies

Causality & Expertise: Forced degradation, or stress testing, intentionally exposes the drug substance to harsh conditions to generate potential degradants.[18][19] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical method is challenged without completely destroying the main peak.[20][21] These studies help identify degradation pathways and demonstrate the method's specificity, a key requirement of ICH guidelines.[17][20]

Step-by-Step Procedure:

Prepare a solution of the indoline derivative at ~0.5 mg/mL for each stress condition.

  • Acid Hydrolysis: a. Add an equal volume of 0.1 M HCl to the drug solution. b. Heat at 60 °C for 4-8 hours. c. Cool the solution, then neutralize with an equivalent amount of 0.1 M NaOH. d. Dilute with mobile phase to the working concentration and analyze.

  • Base Hydrolysis: a. Add an equal volume of 0.1 M NaOH to the drug solution. b. Heat at 60 °C for 2-4 hours. c. Cool the solution, then neutralize with an equivalent amount of 0.1 M HCl. d. Dilute with mobile phase to the working concentration and analyze.

  • Oxidative Degradation: a. Add an equal volume of 3% H₂O₂ to the drug solution. b. Keep at room temperature for 12-24 hours, protected from light. c. Dilute with mobile phase to the working concentration and analyze.

  • Thermal Degradation: a. Place a thin layer of the solid drug substance in an oven at 105 °C for 24 hours. b. Dissolve the stressed solid, prepare a working solution, and analyze.

  • Photolytic Degradation: a. Expose a solution of the drug and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). b. Prepare a working solution from both the stressed solution and solid, and analyze.

  • Analysis and Peak Purity Assessment: a. Analyze all stressed samples, along with a non-stressed control, using the optimized HPLC method. b. For the main analyte peak in each chromatogram, perform a peak purity analysis using the DAD. This compares spectra across the peak to ensure no degradants are co-eluting. A purity match factor >990 (or equivalent metric depending on software) indicates a spectrally pure peak.

Forced_Degradation_Logic cluster_0 Stress Conditions (ICH Q1A) Acid Acid Hydrolysis Method Optimized HPLC Method Acid->Method analyzed by Base Base Hydrolysis Base->Method analyzed by Oxidation Oxidation (H2O2) Oxidation->Method analyzed by Thermal Thermal (Heat) Thermal->Method analyzed by Photo Photolytic (Light) Photo->Method analyzed by API Indoline Derivative (Drug Substance) API->Acid subjected to API->Base subjected to API->Oxidation subjected to API->Thermal subjected to API->Photo subjected to Result Demonstrated Specificity (All peaks resolved) Method->Result

Caption: Logic flow of a forced degradation study.

Method Validation Principles (ICH Q2(R1))

Once a specific and optimized method is developed, it must be validated to demonstrate its suitability for its intended purpose.[22] Validation is a formal process that documents the performance characteristics of the method. The key parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), are summarized below.[23][24][25][26]

Validation ParameterPurposeTypical Acceptance Criteria (for Assay & Impurities)
Specificity To demonstrate that the method can assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).Peak purity of the main peak in stressed samples is confirmed. Resolution between the main peak and closest eluting impurity/degradant is > 2.0.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity.Assay: 80-120% of the test concentration. Impurities: From reporting threshold to 120% of the specification limit.[23]
Accuracy The closeness of test results obtained by the method to the true value. Assessed by recovery studies of spiked samples.98.0% to 102.0% recovery for the assay. Recovery for impurities should be within an appropriate range based on the concentration.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 1.0% for assay. Intermediate Precision (Inter-day): RSD ≤ 2.0% for assay.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters (resolution, tailing factor) remain within acceptable limits when parameters like pH (±0.2), column temperature (±5°C), or mobile phase composition (±2% absolute) are varied.[27]
Table 2: Summary of HPLC Method Validation Parameters according to ICH Q2(R1).

Troubleshooting Common Chromatographic Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with column silanols. 2. Column overload. 3. Mismatch between sample solvent and mobile phase.1. Decrease mobile phase pH to ensure full protonation of the basic indoline. 2. Reduce sample concentration/injection volume. 3. Dissolve the sample in the initial mobile phase.[28]
High Backpressure 1. Blockage in column frit or guard column. 2. Particulate matter from unfiltered samples. 3. Mobile phase precipitation (if using buffers).1. Back-flush the column with a strong solvent (if permitted by manufacturer). Replace guard column. 2. Always filter samples through a 0.45 µm filter. 3. Ensure mobile phase components are fully miscible.[28]
Baseline Noise/Drift 1. Air bubbles in the system. 2. Contaminated mobile phase or column. 3. Detector lamp failing.1. Degas mobile phases thoroughly; purge the pump. 2. Flush the system with fresh, high-purity solvents. 3. Check lamp energy and replace if necessary.[14]
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Column aging or degradation. 3. Fluctuations in column temperature.1. Prepare mobile phases carefully and consistently. Use a pH meter for buffered solutions. 2. Use a guard column; replace analytical column if performance degrades. 3. Ensure the column oven is stable and equilibrated.[29]
Table 3: A Guide to Troubleshooting Common HPLC Problems.

Conclusion

The development of a robust and reliable HPLC method for indoline derivatives is a critical activity in pharmaceutical analysis. By adopting a systematic, science-led approach that begins with understanding the analyte's properties, a suitable method can be developed efficiently. The protocols and strategies outlined in this application note emphasize the importance of controlling mobile phase pH to mitigate peak tailing and the necessity of forced degradation studies to establish method specificity. Adherence to these principles will result in a validated, stability-indicating method that is fit for purpose and compliant with regulatory expectations, ultimately ensuring the quality and safety of indoline-based pharmaceutical products.

References

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). LCGC North America.
  • General Chapters: <621> CHROM
  • Purification of Indole Alkaloids. (n.d.). Benchchem.
  • USP-NF 〈621〉 Chromatography. (2023, November 1). U.S. Pharmacopeia.
  • Revisions per USP 621. (n.d.). Agilent.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.).
  • USP <621> Chrom
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions, 92, 79-84.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell.
  • HPLC Sample Preparation. (n.d.).
  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21).
  • ICH Q2(R1)
  • How to Prepare a Sample for HPLC Analysis. (2023, April 27).
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
  • Control pH During Method Development for Better Chrom
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Analysis of alkaloids from different chemical groups by different liquid chrom
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • Separation of Indoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Quality Guidelines. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. (2022, September 1). Chemical Engineering Transactions.
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. (2022, September 7).
  • Using high performance liquid chromatography to analyse indoline degradation during lead bioremoval. (2022). UPSpace - University of Pretoria.
  • HPLC Troubleshooting: Solutions for Common Problems. (2022, January 4). Phenomenex.
  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharma Research & Review, 3(10), 46-57.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics, 8(2), 73-79.
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14).
  • (PDF) Stability Indicating HPLC Method Development: A Review. (n.d.).

Sources

Method

Application Note: (3-(Indolin-5-yl)phenyl)methanol in Medicinal Chemistry

Executive Summary (3-(Indolin-5-yl)phenyl)methanol (CAS: 1349718-00-8) is a high-value biaryl building block featuring a 2,3-dihydro-1H-indole (indoline) core linked to a meta-substituted benzyl alcohol.[1][2][3] In mode...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-(Indolin-5-yl)phenyl)methanol (CAS: 1349718-00-8) is a high-value biaryl building block featuring a 2,3-dihydro-1H-indole (indoline) core linked to a meta-substituted benzyl alcohol.[1][2][3]

In modern drug discovery, this molecule serves as a strategic "masked" indole scaffold . Unlike 5-arylindoles, which are electron-rich and prone to regioselectivity issues during electrophilic substitution, the indoline core offers a controlled reactivity profile. It allows for precise N-functionalization (alkylation, acylation, urea formation) prior to aromatization, enabling the synthesis of complex N-substituted indole derivatives that are otherwise difficult to access. Furthermore, the benzyl alcohol moiety provides a versatile handle for installing pharmacophores via oxidation, halogenation, or etherification.

Chemical Profile & Properties[4][5][6][7][8]

PropertyData
IUPAC Name [3-(2,3-dihydro-1H-indol-5-yl)phenyl]methanol
CAS Number 1349718-00-8
Molecular Formula C₁₅H₁₅NO
Molecular Weight 225.29 g/mol
Structure Indoline (dihydroindole) fused to 3-hydroxymethylphenyl at C-5
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
Key Functionalities Secondary Amine (Indoline N-H), Primary Alcohol (Benzyl-OH)

Strategic Applications in Synthesis

The "Indoline-First" Strategy

The primary utility of this compound lies in the Indoline-to-Indole Oxidation Protocol . Direct synthesis of complex N-functionalized 5-arylindoles is often plagued by competing C-3 alkylation or poor N-nucleophilicity.

By using (3-(Indolin-5-yl)phenyl)methanol:

  • N-Functionalization: The indoline nitrogen is a secondary amine (

    
    ), significantly more nucleophilic and less sterically hindered than the indole nitrogen (
    
    
    
    ). This allows for mild, high-yield urea formation, amidation, or alkylation.
  • Aromatization: Once the N-substituent is installed, the indoline ring is oxidized to the indole using DDQ or MnO₂, locking in the aromatic system.

Divergent Synthesis Workflow

The molecule offers three distinct vectors for chemical diversity:

  • Vector A (N-1): Modulation of physicochemical properties (solubility, permeability) via N-capping.

  • Vector B (Benzyl Alcohol): Linker attachment point.

  • Vector C (Indole C-3): Post-oxidation functionalization (e.g., Vilsmeier-Haack formylation).

G Start (3-(Indolin-5-yl)phenyl)methanol (Core Scaffold) Step1 N-Functionalization (Amide/Urea/Alkyl) Start->Step1 1. R-X, Base Step3 Alcohol Activation (Halide/Aldehyde) Start->Step3 Alternative Path Step2 Oxidation (Aromatization) Step1->Step2 2. DDQ or MnO2 Final Target Drug Candidate (Kinase Inhibitor/GPCR Ligand) Step2->Final 3. Coupling Step3->Final Linker Chem

Figure 1: Divergent synthesis pathways utilizing the indoline core as a stable precursor to functionalized indoles.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Suzuki Coupling)

Context: If the compound is not purchased, it is best synthesized via Suzuki-Miyaura coupling of 5-bromoindoline and 3-(hydroxymethyl)phenylboronic acid.

Reagents:

  • 5-Bromoindoline (1.0 equiv)

  • 3-(Hydroxymethyl)phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a reaction vessel with 5-bromoindoline, boronic acid, and K₂CO₃. Add solvents and sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.[4]

  • Catalysis: Add Pd(dppf)Cl₂·DCM under an inert atmosphere.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 198/200).

  • Workup: Cool to RT, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a viscous oil or low-melting solid.

Protocol B: Controlled Oxidation (Indoline → Indole)

Context: Converting the indoline core to the fully aromatic indole after N-functionalization.

Reagents:

  • Substituted (3-(Indolin-5-yl)phenyl)methanol derivative[1][2]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1–1.5 equiv)

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane

Procedure:

  • Dissolve the indoline substrate in anhydrous DCM (0.1 M concentration).

  • Cool the solution to 0°C in an ice bath. Note: Exothermic reaction.

  • Add DDQ portion-wise over 10 minutes. The solution will turn dark (charge-transfer complex).

  • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1–2 hours.

  • Quench: Filter the mixture through a pad of Celite to remove the reduced DDQ-H₂ byproduct (insoluble).

  • Wash the filtrate with saturated NaHCO₃ solution (3x) to remove residual quinones.

  • Yield: Expect >85% conversion to the indole.

Protocol C: Benzyl Alcohol Activation (Mesylation)

Context: Preparing the molecule for nucleophilic displacement (e.g., attaching a solubilizing amine tail).

Reagents:

  • (3-(Indolin-5-yl)phenyl)methanol[1][2][3][5]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Solvent: DCM

Procedure:

  • Dissolve the alcohol in DCM and cool to 0°C.

  • Add TEA, followed by the dropwise addition of MsCl.

  • Stir for 1 hour at 0°C.

  • Caution: The indoline nitrogen is nucleophilic. If unprotected, it will react with MsCl to form the sulfonamide.

    • Strategic Note: If N-sulfonylation is desired, use 2.5 equiv of MsCl to functionalize both the amine and the alcohol simultaneously.

    • If N-protection is needed: Use an N-Boc protected variant or perform Protocol A (N-alkylation) first.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Protodeboronation of the boronic acidSwitch base to Cs₂CO₃ or use anhydrous conditions with a different catalyst (e.g., Pd(PPh₃)₄).
Over-oxidation (Indole → Isatin) Excess DDQ or prolonged reaction timeStrictly control stoichiometry (1.1 equiv DDQ) and quench immediately upon consumption of starting material.
N- vs O-Selectivity Competition between Indoline-NH and Benzyl-OHThe Indoline-NH is generally more nucleophilic toward alkyl halides. For acylation, the amine reacts faster. To react only the alcohol, protect the amine with Boc/Cbz first.

References

  • Compound Identity & CAS: Source: BLDpharm Product Record for CAS 1349718-00-8.
  • Suzuki-Miyaura Coupling of 5-Bromoindoline

    • Context: General methodology for synthesizing 5-arylindolines.
    • Source: ResearchGate, "Suzuki–Miyaura cross‐coupling of 5‐bromoindole...".[6]

    • URL:[Link]

  • DDQ Oxidation Methodology

    • Context: Standard protocol for dehydrogen
    • Source: National Institutes of Health (NIH)
    • URL:[Link]

  • Indoline Reactivity Profile

    • Context: Comparison of Indoline vs. Indole nucleophilicity.
    • Source: Wikipedia, "Indoline".
    • URL:[Link]

Sources

Application

Application Note &amp; Protocols: (3-(Indolin-5-yl)phenyl)methanol as a Versatile Building Block for Complex Molecules

Introduction: The Strategic Value of the Indoline Scaffold In the landscape of modern drug discovery, the indoline ring system is a "privileged scaffold," a recurring structural motif found in numerous natural products a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indoline Scaffold

In the landscape of modern drug discovery, the indoline ring system is a "privileged scaffold," a recurring structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This heterocycle is a cornerstone in medicinal chemistry, forming the core of drugs targeting conditions from cancer to cardiovascular disease.[1][3] The structural rigidity, electron-rich nature, and synthetic tractability of the indoline nucleus allow it to effectively interact with a diverse range of biological targets.[2][4]

This guide introduces (3-(Indolin-5-yl)phenyl)methanol , a bifunctional building block designed for the efficient construction of complex molecular architectures. This molecule strategically combines three key features:

  • An N-H Indoline Moiety: The secondary amine provides a reactive site for substitution, allowing for the introduction of diverse functional groups to modulate pharmacological activity and physicochemical properties.

  • A Benzylic Alcohol: The primary alcohol is a versatile functional handle that can be readily converted into ethers, esters, amines, or other functionalities via well-established chemical transformations.

  • A Biaryl Core: The phenyl-indoline linkage provides a semi-rigid, three-dimensional scaffold, ideal for orienting pharmacophoric elements into the binding pockets of biological targets like enzymes and receptors.

This combination makes (3-(Indolin-5-yl)phenyl)methanol an exceptional starting point for generating libraries of novel compounds, accelerating the hit-to-lead optimization process in drug development programs.

Physicochemical Properties and Handling

Accurate characterization is fundamental to the successful application of any chemical building block. Below are the key properties of the parent indole analogue, which are expected to be similar to the indoline target.

PropertyValueSource
IUPAC Name [3-(1H-indol-5-yl)phenyl]methanol[2]
CAS Number 1349716-34-2[2]
Molecular Formula C₁₅H₁₃NO[2]
Molecular Weight 223.27 g/mol [2]
Canonical SMILES C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC=C3)CO[2]

Handling and Storage:

  • (3-(Indolin-5-yl)phenyl)methanol is susceptible to air oxidation, particularly at the electron-rich indoline nitrogen. It is recommended to store the compound under an inert atmosphere (Argon or Nitrogen) at 2-8°C.

  • Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling. Work in a well-ventilated fume hood.

Proposed Synthesis of the Building Block

While not commercially available off-the-shelf, (3-(Indolin-5-yl)phenyl)methanol can be efficiently synthesized via a robust and scalable two-step sequence starting from commercially available materials. This protocol is based on well-established palladium-catalyzed cross-coupling and standard reduction methodologies.

G cluster_0 Synthetic Workflow A 1-Boc-5-bromoindoline C tert-Butyl 5-(3-formylphenyl)indoline-1-carboxylate A->C Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 90°C B (3-Formylphenyl)boronic acid B->C D (3-(Indolin-5-yl)phenyl)methanol (Target Molecule) C->D Reduction & Deprotection 1. NaBH₄, MeOH 2. TFA, DCM

Caption: Proposed synthetic workflow for (3-(Indolin-5-yl)phenyl)methanol.

Protocol 3.1: Synthesis of tert-Butyl 5-(3-formylphenyl)indoline-1-carboxylate

Rationale: The Suzuki-Miyaura coupling is a highly reliable and versatile C-C bond-forming reaction, ideal for creating the biaryl core. The use of a Boc-protecting group on the indoline nitrogen prevents side reactions and improves solubility.

  • Reagents & Equipment:

    • 1-Boc-5-bromoindoline (1.0 eq)

    • (3-Formylphenyl)boronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Procedure:

    • To a round-bottom flask, add 1-Boc-5-bromoindoline, (3-formylphenyl)boronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert atmosphere three times.

    • Add the dioxane/water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.

    • Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the title compound.

Protocol 3.2: Synthesis of (3-(Indolin-5-yl)phenyl)methanol

Rationale: Sodium borohydride is a mild and selective reducing agent for aldehydes, which will not affect the Boc-protecting group. Subsequent treatment with a strong acid like trifluoroacetic acid (TFA) cleanly removes the Boc group to yield the final product.

  • Reagents & Equipment:

    • tert-Butyl 5-(3-formylphenyl)indoline-1-carboxylate (1.0 eq)

    • Sodium Borohydride (NaBH₄) (1.5 eq)

    • Methanol (MeOH)

    • Trifluoroacetic Acid (TFA)

    • Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the starting aldehyde in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride in portions, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate to dryness. The intermediate alcohol does not require further purification.

    • Dissolve the crude Boc-protected alcohol in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC. Upon completion, concentrate the mixture in vacuo.

    • Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography if necessary to yield pure (3-(Indolin-5-yl)phenyl)methanol.

Application Protocols: Derivatization Strategies

The true utility of (3-(Indolin-5-yl)phenyl)methanol lies in its capacity for divergent synthesis. The two orthogonal reactive sites can be selectively functionalized to rapidly build a library of analogues.

G cluster_1 Divergent Derivatization Pathways cluster_N N-Functionalization cluster_O O-Functionalization Core (3-(Indolin-5-yl)phenyl)methanol (Building Block) N_Acyl N-Acyl Derivative Core->N_Acyl RCOCl, Base N_Sulfonyl N-Sulfonyl Derivative Core->N_Sulfonyl RSO₂Cl, Base N_Alkyl N-Alkyl Derivative Core->N_Alkyl R-X, Base O_Ether Ether Derivative Core->O_Ether R-X, NaH O_Ester Ester Derivative Core->O_Ester RCOCl, Base O_Subst Substituted Derivative (via Mesylate) Core->O_Subst 1. MsCl, Base 2. Nucleophile

Caption: Derivatization strategies for (3-(Indolin-5-yl)phenyl)methanol.

Protocol 4.1: N-Acylation of the Indoline Nitrogen

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. This reaction attaches a new side chain (R-group) to the indoline nitrogen, which can be used to probe interactions with a biological target or to tune solubility.

  • Reagents & Equipment:

    • (3-(Indolin-5-yl)phenyl)methanol (1.0 eq)

    • Acyl chloride (e.g., Acetyl chloride) or Carboxylic Acid with coupling agents (e.g., HATU) (1.1 eq)

    • Base (e.g., Triethylamine or DIPEA) (2.0 eq)

    • Solvent (e.g., Dichloromethane or DMF)

  • Procedure:

    • Dissolve the building block in the chosen solvent in a flask at 0°C.

    • Add the base, followed by the dropwise addition of the acyl chloride.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, dilute with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer (Na₂SO₄), filter, and concentrate.

    • Purify by flash chromatography to yield the N-acylated product.

Protocol 4.2: O-Alkylation via Williamson Ether Synthesis

Rationale: Converting the alcohol to an ether can improve metabolic stability and lipophilicity. This protocol uses a strong base to deprotonate the alcohol, forming an alkoxide that then displaces a halide on the desired R-group.

  • Reagents & Equipment:

    • (3-(Indolin-5-yl)phenyl)methanol (1.0 eq) (Note: Protect the N-H first, e.g., with a Boc group, to ensure selectivity)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • Suspend NaH in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool to 0°C and add a solution of the N-protected building block in THF dropwise.

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Add the alkyl halide and stir at room temperature (or with gentle heating) for 6-18 hours.

    • Cool the reaction to 0°C and quench carefully by the slow addition of water.

    • Extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and concentrate.

    • Purify by flash chromatography, followed by deprotection of the nitrogen if required.

Protocol 4.3: Conversion to Mesylate and Nucleophilic Substitution

Rationale: Transforming the alcohol into a good leaving group, such as a mesylate, activates the position for Sₙ2 reactions. This allows for the introduction of a wide variety of nucleophiles, including azides (for click chemistry), amines, and thiols, dramatically expanding synthetic possibilities. This method is adapted from similar transformations on indole-based methanols.[5]

  • Reagents & Equipment:

    • (3-(Indolin-5-yl)phenyl)methanol (1.0 eq) (Note: N-protection is recommended)

    • Methanesulfonyl chloride (MsCl) (1.2 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Nucleophile (e.g., Sodium azide, Piperidine) (1.5-2.0 eq)

    • Solvents (DCM for mesylation, DMF or Acetonitrile for substitution)

  • Procedure (Two Steps):

    • Mesylation: Dissolve the N-protected building block in anhydrous DCM at 0°C under an inert atmosphere. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir at 0°C for 1-2 hours. The resulting mesylate is often unstable and should be used immediately without purification.[5]

    • Substitution: To the crude mesylate mixture (or after a rapid aqueous workup), add the chosen nucleophile dissolved in a polar aprotic solvent like DMF.

    • Heat the reaction mixture (typically 50-80°C) and stir until the reaction is complete (4-24 hours).

    • Cool to room temperature, dilute with ethyl acetate, and wash extensively with water to remove DMF.

    • Dry the organic layer (Na₂SO₄), concentrate, and purify by flash chromatography.

Summary of Derivatization Reactions

ProtocolFunctional Group TargetedKey ReagentsTypical YieldPurpose / Advantage
4.1 N-Acylation Indoline N-HRCOCl, Et₃N70-95%Introduce new side chains, modulate H-bonding.
4.2 O-Alkylation Benzylic O-HNaH, R-Br60-85%Improve metabolic stability and lipophilicity.
4.3 Substitution Benzylic O-HMsCl, Nu⁻50-80% (2 steps)Access diverse functionalities (amines, azides, etc.).

Conclusion

(3-(Indolin-5-yl)phenyl)methanol is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its dual functionality allows for selective, divergent derivatization, enabling the rapid exploration of chemical space around a privileged indoline core. The protocols detailed herein provide robust, field-tested methodologies for the synthesis and application of this scaffold, empowering researchers and drug development professionals to accelerate the discovery of next-generation therapeutics.

References

  • Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., Su, J., & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link][1]

  • Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ResearchGate. [Link][3]

  • Singh, V. K., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link][4]

  • McCarthy, F. O. (Ed.). (n.d.). Special Issue : Medicinal Chemistry of Indole and Quinoline Derivatives: Trends, and Future Directions as Therapeutic Drugs. MDPI. [Link][6]

  • Singh, V. K., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link][7]

  • Pessoa-Mahana, H., et al. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Repositorio Académico - Universidad de Chile. [Link][5]

Sources

Method

High-Throughput Screening Strategies for Indoline-Based Privileged Scaffolds

Abstract The indoline (2,3-dihydro-1H-indole) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics including Sunitinib and Nintedanib. However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline (2,3-dihydro-1H-indole) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics including Sunitinib and Nintedanib. However, the unique physicochemical properties of indoline derivatives—specifically their susceptibility to oxidative dehydrogenation (aromatization to indole) and potential for autofluorescence—pose distinct challenges in High-Throughput Screening (HTS). This guide details a robust, field-proven workflow for screening indoline libraries, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to mitigate spectral interference and orthogonal redox profiling to eliminate false positives.

Introduction: The Indoline Challenge

Indolines are versatile pharmacophores often targeting kinases, GPCRs, and ion channels. Unlike their planar indole counterparts, indolines possess a non-planar, pucker-shaped five-membered ring, offering unique vectoral projection of substituents within a binding pocket.

Critical HTS Liabilities
  • Oxidative Instability: Indolines can spontaneously oxidize to indoles under standard storage or assay conditions. This chemical evolution changes the compound's potency during the screen, leading to non-reproducible data.

  • Spectral Interference: Many nitrogen-containing heterocycles exhibit fluorescence in the blue-green region (400–550 nm), overlapping with standard fluorophores like Fluorescein or GFP.

  • Solubility: Lipophilic indoline derivatives often precipitate in aqueous buffers, causing light scattering (false inhibition signals).

Compound Management & Library Preparation

Objective: Ensure the chemical entity tested is the chemical entity registered.

Protocol: Anti-Oxidative Storage & Handling

Indoline libraries require stricter handling than standard diversity sets.

  • Solvent: Dissolve compounds in 100% anhydrous DMSO (LC-MS grade).

  • Concentration: Maintain stock plates at 10 mM.

  • Atmosphere: Purge source plates with dry Nitrogen or Argon before sealing. Store at -20°C or lower.

  • Freeze-Thaw Cycles: Limit to <5. Indolines are prone to precipitation-induced oxidation upon repeated thawing.

  • Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo® systems) for assay plate preparation to avoid "tip-sticking" of hydrophobic indolines.

Validation Step: Randomly sample 5% of the library annually for LC-MS integrity checks. If >10% of the sample shows conversion to the indole form, the library requires re-purification.

Primary Biochemical Assay: TR-FRET Kinase Screen

Rationale: We utilize TR-FRET (e.g., LanthaScreen™ or HTRF®) rather than standard intensity-based fluorescence. The long-lifetime Lanthanide donor (Europium or Terbium,


 > 1 ms) allows us to introduce a time delay (50–100 µs) before measurement, effectively "gating out" the short-lived autofluorescence (

< 10 ns) common to indoline derivatives.
Experimental Design (Kinase Target Example)

Assay Principle: Competition between the indoline test compound and a fluorescent tracer for the kinase ATP-binding site.

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to Kinase).

  • Acceptor: AlexaFluor™ 647-labeled Tracer.

  • Readout: Decrease in FRET signal (665 nm/615 nm ratio) indicates binding.

Step-by-Step Protocol (384-well Format)

Materials:

  • White, low-volume 384-well plates (e.g., Corning 4513).

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Critical Additive: 2 mM DTT or TCEP (Freshly added to prevent on-plate indoline oxidation).

Procedure:

  • Compound Addition: Dispense 100 nL of indoline compounds (in DMSO) into the assay plate.

    • Controls: Col. 1-2 (DMSO only, Max Signal); Col. 23-24 (Known Inhibitor, Min Signal).

  • Enzyme/Antibody Mix: Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer A. Dispense 5 µL/well.

    • Incubation: Centrifuge plate at 1000 x g for 1 min. Incubate 15 min at RT.

  • Tracer Addition: Dilute Tracer (e.g., Kinase Tracer 236) to

    
    . Dispense 5 µL/well.
    
  • Equilibration: Centrifuge 1000 x g for 1 min. Incubate 60 min at RT in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs. Integration: 400 µs.

Data Analysis

Calculate the Emission Ratio (ER):



Calculate % Inhibition:



Triage Strategy: Eliminating False Positives

Indolines are redox-active. A common artifact mechanism is the generation of Hydrogen Peroxide (


) in the buffer, which can inhibit cysteine-dependent enzymes.
Workflow Visualization

The following diagram illustrates the logical flow from library to validated hit, specifically designed to filter out PAINS (Pan-Assay Interference Compounds) and redox cyclers.

Indoline_HTS_Workflow cluster_Triage Triage & De-Risking (Critical for Indolines) Library Indoline Library (100% DMSO, Argon Purged) PrimaryScreen Primary Screen: TR-FRET (Time-Gated Detection) Library->PrimaryScreen Acoustic Dispense HitSelection Hit Selection (>50% Inhibition, Robust Z' > 0.5) PrimaryScreen->HitSelection AutoFluorCheck Autofluorescence Check (Read at 480/520nm) HitSelection->AutoFluorCheck RedoxCheck Redox Counter-Screen (+ Catalase / H2O2 Assay) AutoFluorCheck->RedoxCheck Pass Discard Discard (Artifact) AutoFluorCheck->Discard High Background DoseResponse Dose Response (IC50) (Hill Slope Analysis) RedoxCheck->DoseResponse Pass (Activity Retained) RedoxCheck->Discard Activity Lost w/ Catalase ValidHit Validated Indoline Hit (Ready for SAR) DoseResponse->ValidHit Hill Slope ~1.0 DoseResponse->Discard Steep Slope (>2.0) (Aggregation)

Figure 1: Triage workflow emphasizing the removal of redox-cycling artifacts common to indoline scaffolds.

Protocol: The "Catalase Shift" Assay

To confirm that inhibition is not due to


 generation:
  • Repeat the Primary Assay with the active hits.

  • Prepare two parallel conditions:

    • Condition A: Standard Buffer.

    • Condition B: Buffer + 100 U/mL Catalase (scavenges

      
      ).
      
  • Interpretation: If the

    
     shifts significantly (> 3-fold) or activity disappears in Condition B, the compound is a redox artifact (false positive).
    

Summary of Key Parameters

ParameterSpecificationReason
Plate Type White, Low-Volume 384Maximizes signal reflection; minimizes reagent cost.
Assay Window 50–100 µs delayEliminates indoline autofluorescence interference.
Buffer Additive 2 mM DTT or TCEPPrevents oxidation of indoline to indole during incubation.
Z' Factor > 0.5Required for statistical reliability in HTS.
Hit Cutoff Mean + 3SD of Neutral ControlsStandard statistical threshold for hit calling.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. User Guide. Link

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Application Note. Link

Application

Application Note: Cellular Profiling of (3-(Indolin-5-yl)phenyl)methanol Scaffolds

Introduction & Scientific Rationale The compound (3-(Indolin-5-yl)phenyl)methanol represents a privileged pharmacophore in medicinal chemistry, combining an indoline (2,3-dihydro-1H-indole) core with a phenyl-methanol ta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The compound (3-(Indolin-5-yl)phenyl)methanol represents a privileged pharmacophore in medicinal chemistry, combining an indoline (2,3-dihydro-1H-indole) core with a phenyl-methanol tail. This structural motif is frequently utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization for two primary therapeutic classes:

  • Tyrosine Kinase Inhibitors (TKIs): The indoline core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases (e.g., VEGFR, PDGFR, or JAK family). The phenyl-methanol group often extends into the hydrophobic pocket, providing selectivity via hydrogen bonding interactions.

  • Epigenetic Modulators (LSD1 Inhibitors): Recent Structure-Activity Relationship (SAR) studies have identified indoline-5-yl derivatives as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical target in Acute Myeloid Leukemia (AML).

This application note provides a comprehensive workflow to evaluate the efficacy of this scaffold. We move beyond simple proliferation assays to establish a self-validating testing funnel : confirming cellular entry, target engagement, and functional downstream modulation.

Experimental Workflow Strategy

To rigorously validate the efficacy of (3-(Indolin-5-yl)phenyl)methanol (and its derivatives), we employ a three-tier assay system. This ensures that observed phenotypic effects (cell death) are mechanism-driven and not due to off-target toxicity.

Visualizing the Evaluation Logic

The following diagram illustrates the critical decision gates in profiling this compound.

AssayWorkflow Start Compound Library (3-(Indolin-5-yl)phenyl)methanol Step1 Step 1: Target Engagement (Cellular Thermal Shift - CETSA) Start->Step1 Decision1 Tm Shift > 2°C? Step1->Decision1 Step2 Step 2: Functional Modulation (Biomarker Phosphorylation/Methylation) Decision1->Step2 Yes Fail1 STOP: Poor Permeability or No Binding Decision1->Fail1 No Decision2 Dose-Dependent Inhibition? Step2->Decision2 Step3 Step 3: Phenotypic Outcome (Proliferation/Apoptosis) Decision2->Step3 Yes Fail2 STOP: Off-Target Toxicity Decision2->Fail2 No Success VALIDATED LEAD Proceed to PK/PD Step3->Success

Caption: Logical flow for validating small molecule inhibitors. A failure at Step 1 or 2 invalidates success at Step 3.

Protocol 1: Cellular Target Engagement (CETSA)

Objective: Determine if (3-(Indolin-5-yl)phenyl)methanol penetrates the cell membrane and physically binds to its target protein (e.g., LSD1 or a specific Kinase) in a complex cellular environment.

Principle: Ligand binding stabilizes proteins, increasing their melting temperature (


). We heat cells to varying temperatures; unbound proteins denature and precipitate, while drug-bound proteins remain soluble.
Materials
  • Cell Line: MV4-11 (for LSD1 targets) or HUVEC (for VEGFR targets).

  • Compound: (3-(Indolin-5-yl)phenyl)methanol (10 mM DMSO stock).

  • Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail.

  • Detection: Western Blot antibodies specific to the target (e.g., Anti-LSD1 or Anti-VEGFR2).

Step-by-Step Methodology
  • Seeding: Seed

    
     cells/mL in T-25 flasks.
    
  • Treatment:

    • Experimental: Treat with 10

      
      M of the compound for 1 hour at 37°C.
      
    • Control: Treat with 0.1% DMSO (Vehicle).

  • Harvest: Pellet cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot into 8 PCR tubes (50

    
    L each).
    
  • Thermal Challenge: Using a gradient PCR cycler, heat tubes to: 37, 40, 43, 46, 49, 52, 55, 58°C for 3 minutes.

  • Cooling: Immediately snap-cool at RT for 3 minutes.

  • Lysis: Add 15

    
    L of 4X Lysis buffer (with 1% NP-40) to each tube. Incubate on ice for 20 mins.
    
  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured aggregates.

  • Analysis: Collect supernatant (soluble fraction). Run SDS-PAGE and Western Blot.

  • Quantification: Plot band intensity vs. Temperature. Calculate

    
    .
    

Success Criteria: A right-shift in the melting curve (


C) confirms intracellular binding.

Protocol 2: Functional Efficacy (Biomarker Modulation)

Objective: Confirm that binding leads to functional inhibition of the pathway.

  • Scenario A (Epigenetic): If targeting LSD1, measure accumulation of H3K4me2 (LSD1 demethylates Histone H3 Lysine 4).

  • Scenario B (Kinase): If targeting a Tyrosine Kinase, measure reduction in phospho-substrate .

Assay: H3K4me2 Cellular Accumulation (LSD1 Context)

Method: HTRF (Homogeneous Time-Resolved Fluorescence) or Western Blot.

  • Treatment: Treat MV4-11 cells with a dose-response of the compound (0.1 nM to 10

    
    M) for 24 hours  (epigenetic changes take time).
    
  • Histone Extraction: Use an Acid Extraction protocol (0.2N HCl) to isolate histones.

  • Detection:

    • Primary Ab: Anti-H3K4me2 (Rabbit).

    • Normalization Ab: Anti-Total H3 (Mouse).

  • Data Analysis: Calculate the Ratio (Signal

    
     / Signal
    
    
    
    ).

Expected Result: Since LSD1 removes methyl groups, an inhibitor should cause an increase in H3K4me2 signal compared to DMSO control.

Protocol 3: Phenotypic Viability (ATP Quantitation)

Objective: Determine the IC


 for cell growth inhibition.
Assay:  CellTiter-Glo® (Promega) or similar ATP-based luminescent assay.
Experimental Setup
  • Plating: 384-well white opaque plates.

  • Density: 1,000 cells/well (optimized for log-phase growth over 72h).

  • Volume: 25

    
    L cell suspension.
    
Workflow
  • Day 0: Plate cells and incubate for 4 hours to adhere/equilibrate.

  • Dosing: Add 100 nL of compound using an acoustic dispenser (e.g., Echo 550) or pin tool.

    • Dose Range: 10-point serial dilution (1:3) starting at 30

      
      M.
      
    • Replicates: Quadruplicate (n=4).

  • Incubation: 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add 25

    
    L CellTiter-Glo reagent. Shake for 2 mins. Incubate 10 mins (dark). Read Luminescence.
    
Data Analysis & Table Template

Normalize data to Vehicle (0% inhibition) and Staurosporine/Bortezomib (100% inhibition). Fit using a 4-parameter logistic (4PL) non-linear regression.

Table 1: Example Data Presentation for (3-(Indolin-5-yl)phenyl)methanol

ParameterValueInterpretation
IC

(MV4-11)
45 nMHighly Potent (Lead Candidate)
IC

(PBMC)
> 10

M
Excellent Selectivity (Low toxicity to normal cells)
Hill Slope -1.2Standard stoichiometric binding
Max Inhibition 98%Cytotoxic (not just cytostatic)

Mechanistic Pathway Visualization

Understanding the likely mechanism of action (MOA) is crucial. Below is the pathway for LSD1 Inhibition , a primary target for indoline-5-yl scaffolds in recent literature.

LSD1Pathway cluster_nucleus Nucleus Compound (3-(Indolin-5-yl) phenyl)methanol LSD1 LSD1 / KDM1A (Target) Compound->LSD1 Inhibits H3K4 Histone H3K4 (Methylated) LSD1->H3K4 Demethylates GeneExp Differentiation Genes (CD11b, CD86) H3K4->GeneExp Promotes Expression Outcome Differentiation & Apoptosis (AML) GeneExp->Outcome

Caption: Mechanism of Action for Indoline-based LSD1 inhibitors. Inhibition prevents H3K4 demethylation, restoring expression of tumor-suppressor genes.

References

  • Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives. Source: Journal of Medicinal Chemistry (2022).[1][2] Context: Establishes the indoline-5-yl scaffold as a potent LSD1 inhibitor core. Link:[Link]

  • Discovery of GSK2606414: A Potent Indoline-based PERK Inhibitor. Source: Journal of Medicinal Chemistry (2012).[2] Context: Demonstrates the utility of the indoline-phenyl motif in kinase inhibition (PERK/Kinase). Link:[Link]

  • Cellular Thermal Shift Assay (CETSA) Protocol. Source: Jove (Journal of Visualized Experiments). Context: Standard methodology for validating intracellular target engagement. Link:[Link]

  • Indole Derivatives as Anti-Cancer Agents. Source: International Journal of Molecular Sciences (2025/Recent Review).[3] Context: Broad review of indole/indoline pharmacophores in oncology. Link:[Link]

Sources

Method

Development of Novel Anticancer Agents from Indoline Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The indoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational anticancer agents.[1][2] Its unique electronic and steric properties allow for diverse functionalization, enabling the fine-tuning of interactions with a wide array of biological targets implicated in cancer progression. This guide provides a comprehensive overview of the principles and practical methodologies for the development of novel anticancer agents derived from indoline. We will traverse the journey from rational drug design and synthesis to rigorous in vitro screening and elucidation of the mechanism of action, offering field-proven insights and detailed protocols to empower researchers in this dynamic area of oncology drug discovery.

The Indoline Scaffold: A Cornerstone of Modern Anticancer Drug Design

The indole nucleus, and its reduced form indoline, is a recurring motif in both natural products and synthetic molecules with potent anticancer activity.[3][4] Several FDA-approved drugs, including Sunitinib (tyrosine kinase inhibitor), Panobinostat (histone deacetylase inhibitor), and Osimertinib (EGFR inhibitor), feature this core structure, underscoring its clinical significance.[1][2][5] The versatility of the indoline ring allows it to engage in various non-covalent interactions with protein targets, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, making it an ideal framework for designing targeted therapies.[6]

The development of indoline-based anticancer agents is driven by several key mechanisms of action:

  • Inhibition of Tubulin Polymerization: Many indoline derivatives disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][4][7] These agents often bind to the colchicine binding site on β-tubulin.[1][7]

  • Kinase Inhibition: The indoline scaffold is a common feature in inhibitors of various protein kinases, such as VEGFR, PDGFR, and EGFR, which are crucial for tumor growth, angiogenesis, and metastasis.[3]

  • Induction of Apoptosis: Indoline derivatives can trigger programmed cell death through intrinsic and extrinsic pathways, often by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8][9]

  • Cell Cycle Arrest: By interfering with key cell cycle regulators, these compounds can halt the proliferation of cancer cells at specific phases, such as G2/M.[10][11]

  • Topoisomerase Inhibition: Some indoline-based molecules can inhibit topoisomerases, enzymes that are essential for DNA replication and repair in rapidly dividing cancer cells.[1]

Synthetic Strategies and Library Development

The synthesis of a diverse library of indoline derivatives is the foundational step in the discovery process. The choice of synthetic route should be guided by the desired substitutions on the indoline core to explore the structure-activity relationship (SAR). A common and effective approach is the molecular hybridization strategy, where the indoline scaffold is combined with other pharmacologically active moieties to create novel chemical entities with potentially enhanced or dual-acting properties.[11]

General Synthetic Workflow Example: Synthesis of N-substituted Indoline-Chalcone Hybrids

This workflow provides a generalized approach. Specific reaction conditions, catalysts, and purification methods will need to be optimized for each derivative.

G cluster_0 Starting Materials cluster_1 Reaction & Workup cluster_2 Characterization & Library Indoline Indoline Reaction Coupling Reaction (e.g., Michael Addition) Indoline->Reaction Chalcone Substituted Chalcone Precursor Chalcone->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, etc.) Purification->Characterization Library Indoline-Chalcone Library Characterization->Library

Caption: A generalized workflow for the synthesis of an indoline-chalcone library.

In Vitro Anticancer Screening: Protocols and Data Interpretation

Once a library of indoline derivatives has been synthesized and characterized, the next critical phase is to assess their anticancer activity in vitro. This is typically a tiered process, starting with broad screening against a panel of cancer cell lines to identify hit compounds, followed by more detailed mechanistic studies.

Primary Screening: Cell Viability and Cytotoxicity Assays

The initial goal is to determine the concentration at which the compounds inhibit cancer cell growth by 50% (IC50). The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[12]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the indoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Data Presentation: Example IC50 Values of Novel Indoline Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference Compound (IC50, µM)
IND-001 MCF-7 (Breast)13.2Doxorubicin (10)
IND-002 MDA-MB-468 (Breast)8.2Doxorubicin (N/A)
IND-003 A549 (Lung)6.82Cisplatin (N/A)
IND-004 Kyse450 (Esophageal)1.49N/A
IND-005 K562 (Leukemia)0.015-Fluorouracil (12.25)

Data compiled from multiple sources for illustrative purposes.[7][13][14]

Secondary Screening: Elucidation of Mechanism of Action

Promising "hit" compounds from the primary screen should be further investigated to understand how they exert their anticancer effects.

Workflow for Mechanism of Action Studies

cluster_0 Cellular Assays cluster_1 Molecular Assays cluster_2 Mechanism Elucidation Hit_Compound Hit Indoline Derivative (Low IC50) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Hit_Compound->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Hit_Compound->Apoptosis Migration Cell Migration/Invasion Assay Hit_Compound->Migration Western_Blot Western Blotting (Target Protein Expression) Hit_Compound->Western_Blot Tubulin_Polymerization Tubulin Polymerization Assay Hit_Compound->Tubulin_Polymerization Kinase_Assay Kinase Activity Assay Hit_Compound->Kinase_Assay Mechanism Identified Mechanism of Action Cell_Cycle->Mechanism Apoptosis->Mechanism Migration->Mechanism Western_Blot->Mechanism Tubulin_Polymerization->Mechanism Kinase_Assay->Mechanism

Caption: A workflow for elucidating the mechanism of action of hit compounds.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed and treat cancer cells with the indoline derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: A significant increase in the percentage of cells in the G2/M phase, for example, would suggest that the compound interferes with mitosis, possibly through tubulin inhibition.[11]

Protocol: Western Blotting for Key Signaling Proteins

  • Protein Extraction: Treat cells with the indoline derivative, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3 for apoptosis; Cyclin B1, CDK1 for cell cycle; p-EGFR, p-AKT for kinase pathways).[8]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation status.

Example Signaling Pathway Targeted by Indoline Derivatives: The PI3K/Akt/mTOR Pathway

This pathway is frequently dysregulated in cancer and is a common target for indole-based inhibitors.[10]

RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Indoline Indoline Derivative Indoline->PI3K Indoline->Akt Indoline->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an indoline derivative.

In Vivo Efficacy and Preclinical Development

Compounds that demonstrate potent in vitro activity and a well-defined mechanism of action are candidates for in vivo studies. The primary goal of in vivo testing is to assess the compound's antitumor efficacy and safety in a living organism.

Common In Vivo Models:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.[3][15] Tumor growth is monitored over time in response to treatment with the indoline derivative.[16][17] This is a standard model to evaluate the therapeutic efficacy of novel anticancer agents.[18]

Key Parameters to Evaluate in In Vivo Studies:

  • Tumor Volume and Weight: The primary measure of antitumor efficacy.

  • Body Weight and General Health: To assess the toxicity of the compound.

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): To understand the absorption, distribution, metabolism, and excretion of the drug, and its effect on the target in the tumor tissue.

  • Histopathological Analysis: To examine the effects of the compound on tumor morphology and surrounding tissues.[16]

Conclusion and Future Directions

The development of novel anticancer agents from indoline derivatives remains a highly promising and active area of research. The systematic approach outlined in this guide, from rational design and synthesis to comprehensive in vitro and in vivo evaluation, provides a robust framework for identifying and advancing new therapeutic candidates. Future efforts will likely focus on developing more selective and potent inhibitors, combination therapies to overcome drug resistance, and innovative drug delivery systems to enhance efficacy and minimize side effects.[2][19]

References

  • Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824.
  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Amer, O. M., Al-Mohaimeed, A. M., El-Sayed, N. N. E., & Abdel-Aziz, A. A.-M. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(19), 6898.
  • Kumari, A., Kumar, V., & Singh, R. K. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114457.
  • Li, Y., Wang, Y., Zhang, Y., Zhang, Y., Zhang, Y., Zhang, Y., ... & Tao, H. (2021). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 43, 128095.
  • Sharma, R., & Kumar, V. (2015). Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(2), 160-173.
  • (2025).
  • Al-Hussain, S. A., & Al-Wabli, R. I. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(4), 850.
  • Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.
  • Zhang, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
  • Sgandurra, F., et al. (2021). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Pharmaceuticals, 14(10), 1029.
  • Zhang, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393.
  • Devi, N., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-cancer agents in medicinal chemistry.
  • (2023). Basic mechanism of action for indole containing anti-lung cancer drugs.
  • Uba, A. I., et al. (2024). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 29(5), 1084.
  • (2021). Selected indole utilized in cancer therapy, number of completed clinical trials, approval years and treated diseases.
  • El-Damasy, A. K., et al. (2021). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules, 26(4), 834.
  • (2025).
  • (2021). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Semantic Scholar.
  • (2022).
  • (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
  • (2025). The Evolving Landscape of Indolizine-Based Cancer Therapeutics: A Comparative Analysis of In Vitro and In Vivo Efficacy. Benchchem.
  • (2023). Quinoline‐indole derivatives as potential anticancer agents targeting colchicine binding sites.
  • (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3-(Indolin-5-yl)phenyl)methanol

Ticket ID: IND-5-OH-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division Executive Summary: The Molecule's "Personality" Welcome to the technical support hub for (3-(Indolin-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-5-OH-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary: The Molecule's "Personality"

Welcome to the technical support hub for (3-(Indolin-5-yl)phenyl)methanol . Before troubleshooting, you must understand the chemical behavior of your target. This molecule presents a "perfect storm" of purification challenges due to its dual functionality:

  • The Indoline Core (Secondary Amine): It is basic (

    
     for the conjugate acid) and prone to oxidative dehydrogenation  to form the corresponding indole. It also interacts strongly with acidic silanols on silica gel, causing peak tailing.
    
  • The Benzyl Alcohol (Polar Handle): It increases polarity, making the compound "sticky" on normal phase, and is susceptible to acid-catalyzed etherification or oxidation to an aldehyde.

The following guides address the three most common failure modes reported by users: Product Decomposition (Browning) , Poor Separation (Streaking) , and Catalyst Contamination (Metal Residues) .

Module 1: The "Ghost" Peaks (Chromatography Issues)

Symptom: Your TLC shows a streak rather than a spot. On the column, the product elutes over 20+ fractions, contaminating impurities.

Root Cause: Silanol Interaction

Standard silica gel is slightly acidic (pH 6.5–7.0). The secondary amine in the indoline ring acts as a Lewis base, hydrogen-bonding to the free silanol groups (


). This non-specific binding causes "tailing" or "streaking."
Protocol: The "TEA-Doped" Silica Method

Do not use standard silica directly. You must deactivate the acidic sites.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare your elution solvent (e.g., DCM:MeOH 95:5). Add 1% Triethylamine (TEA) or 1%

    
      to the entire volume of mobile phase.
    
  • Column Pre-treatment (Critical): Flush the packed silica column with 3 column volumes (CV) of the TEA-doped solvent before loading your sample. This saturates the acidic silanols with TEA.

  • Loading: Dissolve your crude oil in a minimum amount of DCM (containing 1% TEA). Load carefully.

  • Elution: Run the gradient. The TEA acts as a competitive inhibitor, occupying the silanol sites so your indoline can pass through freely.

Data: Effect of Modifier on Peak Shape

ParameterStandard SilicaTEA-Blocked Silica
TLC

0.20 (Streak)0.45 (Compact Spot)
Peak Width ~12 Fractions~3 Fractions
Recovery 65% (Loss to irreversible binding)>90%

Module 2: The "Browning" Product (Oxidation Control)

Symptom: The crude reaction mixture was pale yellow, but during rotary evaporation or drying, it turned dark brown/black. NMR shows aromatic impurities.

Root Cause: Oxidative Dehydrogenation

Indolines are thermodynamically driven to aromatize into indoles. This process is accelerated by:

  • Atmospheric Oxygen: Especially when the compound is in solution or on a high-surface-area support (like silica).

  • Trace Metals: Residual Pd from the Suzuki coupling acts as an oxidation catalyst.

  • Light/Heat: Radical initiators.

Protocol: The "Argon-Blanket" Workup

Objective: Minimize exposure to


 and remove metals early.
  • Quench: Perform the reaction quench under an inert atmosphere (Argon/Nitrogen).

  • Rapid Filtration: If filtering off inorganic salts, use a sintered glass funnel under a blanket of Nitrogen. Do not pull air through the cake until dry; stop suction immediately when the solvent disappears.

  • Solvent Swap: Do not store the crude in chlorinated solvents (DCM/CHCl3) for long periods, as these can become acidic and promote side reactions. Swap to EtOAc or Toluene if holding is necessary.

  • Antioxidant Doping (Optional): For extremely sensitive batches, add 0.1% BHT (Butylated hydroxytoluene) to the collection flasks during chromatography.

Module 3: The "Colored" Oil (Palladium Removal)

Symptom: The product is isolated but retains a grey/orange tint. Subsequent biological assays fail due to toxicity.

Root Cause: Metal Coordination

The nitrogen atom in the indoline and the oxygen in the benzyl alcohol can coordinate to Palladium species remaining from the synthesis (Suzuki coupling). Standard chromatography often fails to separate these soluble Pd-complexes.

Protocol: Scavenger vs. Wash

Choose the method based on your scale and budget.

Method A: Thiol-Derivatized Silica (High Efficiency) Best for: <5g scale, high-value intermediates.

  • Dissolve crude in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or QuadraPure™ TU (0.5 equivalents relative to expected Pd content, or 50 wt% of crude mass if unknown).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45µm pad. The Pd stays bound to the solid scavenger.

Method B: Aqueous Cysteine Wash (Cost-Effective) Best for: >10g scale.

  • Dissolve crude in EtOAc.

  • Prepare a 10% w/v aqueous solution of L-Cysteine .

  • Wash the organic layer vigorously with the Cysteine solution (3x).

  • The Pd coordinates to Cysteine and migrates to the aqueous layer (turning it yellow/brown).

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying crude (3-(Indolin-5-yl)phenyl)methanol.

PurificationLogic Start Crude Reaction Mixture ((3-(Indolin-5-yl)phenyl)methanol) CheckColor Visual Inspection: Is it Dark/Black? Start->CheckColor Oxidation WARNING: Indole Formation Add Antioxidant (BHT) Purify Immediately CheckColor->Oxidation Yes CheckPd Check Pd Content: Is it Grey/Orange? CheckColor->CheckPd No Oxidation->CheckPd Scavenge Add Thiol-Silica or Cysteine Wash CheckPd->Scavenge Yes TLC TLC Analysis: Does it Streak? CheckPd->TLC No Scavenge->TLC TEA Pre-treat Column with 1% TEA/DCM TLC->TEA Yes (Amine Tailing) Standard Standard Flash Chromatography TLC->Standard No Final Pure Product (Store under Ar, -20°C) TEA->Final Standard->Final

Caption: Triage workflow for purification. Prioritize oxidation control and metal scavenging before chromatographic separation.

Frequently Asked Questions (FAQ)

Q: Can I crystallize this compound instead of running a column? A: It is difficult. The flexible benzyl alcohol chain and the secondary amine often result in amorphous oils or sticky gums. Crystallization is only recommended after flash chromatography has achieved >95% purity. Try slow evaporation from Et2O/Hexanes under Argon.

Q: My product turned purple on the column. What happened? A: This indicates oxidation to an "Indolenine" dye species or radical cation formation, likely catalyzed by the silica surface itself if it was too acidic. Ensure you use the TEA-doped protocol (Module 1) to neutralize the surface acidity.

Q: How should I store the purified compound? A: Store as a solid, not in solution. Flush the vial with Argon, seal it with Parafilm, and keep it at -20°C. In solution (especially Chloroform or DCM), it will oxidize to the indole within days.

References

  • Biotage. (2023).[1][2] Is there an easy way to purify organic amines?Link

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.Link

  • ResearchGate. (2019). How to separate organic amine from silica gel?Link

  • ACS Catalysis. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. (Context on oxidation mechanisms). Link

Sources

Optimization

Indoline Synthesis: A Technical Support Guide for Overcoming Common Experimental Hurdles

Welcome to the Technical Support Center for Indoline Synthesis. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indoline scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indoline Synthesis. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indoline scaffolds. The indoline core is a privileged structural motif in a vast array of pharmaceuticals and biologically active compounds. However, its synthesis can be fraught with challenges, from low yields to intractable purification issues. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to directly address the specific and common issues encountered in the laboratory.

Section 1: Low Reaction Yields - Diagnosis and Remediation

Low product yield is one of the most frequently encountered frustrations in organic synthesis. In the context of indoline synthesis, the causes can be multifaceted, ranging from suboptimal reaction conditions to inherent substrate limitations.

Q1: My indoline synthesis is consistently resulting in low yields. What are the primary factors I should investigate?

A1: Persistently low yields in indoline synthesis often point to one or more of the following critical areas: reaction conditions , catalyst activity , starting material quality , and the electronic or steric properties of your substrates .

A systematic approach to troubleshooting is paramount. Before making drastic changes to your protocol, it is essential to verify the integrity of your starting materials and reagents.

Troubleshooting Workflow for Low Yields

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Starting Material Purity (NMR, LC-MS) Start->Check_Purity Optimize_Conditions Systematically Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity Confirmed Screen_Catalyst Screen Different Catalysts/Ligands Optimize_Conditions->Screen_Catalyst Solvent_Screen Evaluate Solvent Effects Optimize_Conditions->Solvent_Screen Temp_Time Optimize Temperature & Time Optimize_Conditions->Temp_Time Protecting_Group Consider Protecting Group Strategy Screen_Catalyst->Protecting_Group Solvent_Screen->Protecting_Group Temp_Time->Protecting_Group Route_Reevaluation Re-evaluate Synthetic Route Protecting_Group->Route_Reevaluation Success Improved Yield Route_Reevaluation->Success

Caption: A logical workflow for diagnosing and resolving low yields in indoline synthesis.

Detailed Investigation Points:

  • Reaction Temperature: While higher temperatures can accelerate reaction rates, they may also promote catalyst decomposition or the formation of undesired side products. For instance, in some palladium-catalyzed intramolecular C(sp²)-H amination reactions to form indolines, lowering the temperature to around 60°C has been shown to improve yields.[1]

  • Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[1] Ensuring a strictly inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst oxidation and subsequent deactivation.

  • Catalyst Loading: Insufficient catalyst may lead to incomplete conversion. Conversely, excessively high loadings are not only costly but can sometimes lead to the formation of byproducts. Optimization of the catalyst loading for your specific substrate is key.[1]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. A solvent screen is often a worthwhile endeavor. In some copper-catalyzed indole syntheses, dipolar aprotic solvents like DMSO were found to be superior, while in other cases, more sustainable solvents like 2-MeTHF have been successfully employed.[2]

Q2: I'm performing a Fischer indole synthesis to get to an indole precursor for my indoline, but the reaction is failing or giving very low yields. What are the common pitfalls?

A2: The Fischer indole synthesis, while a classic and powerful tool, is notoriously sensitive to several factors.[3][4][5][6][7][8]

  • Substituent Effects: The electronic nature of substituents on both the phenylhydrazine and the carbonyl component can dramatically influence the reaction's success. Electron-donating groups on the carbonyl compound can over-stabilize a key ene-hydrazine intermediate, leading to N-N bond cleavage as a competing side reaction instead of the desired[9][9]-sigmatropic rearrangement.[4][10] This is a well-documented challenge, for example, in the synthesis of 3-aminoindoles.[4][10]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[4][5] Common catalysts include Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃).[5][7] The optimal acid may vary depending on the specific substrates.

  • Steric Hindrance: Bulky substituents on either reactant can sterically hinder the necessary bond formations and rearrangements.[4]

Experimental Protocol: Optimization of Fischer Indole Synthesis Conditions

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, combine the phenylhydrazine (1.0 eq) and the ketone or aldehyde (1.05 eq) in the chosen solvent.

  • Catalyst Addition: Add the acid catalyst. Start with a common catalyst like polyphosphoric acid (PPA) or a Lewis acid such as ZnCl₂ at a specific loading (e.g., 1.1 eq).

  • Temperature Screening: Divide the reaction into smaller, parallel experiments and screen a range of temperatures (e.g., 80 °C, 100 °C, 125 °C).[11]

  • Time Course Analysis: Monitor the reaction progress over time at the optimal temperature using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] This will help determine the point of maximum product formation and prevent product degradation from prolonged reaction times.

  • Solvent and Catalyst Screening: If yields remain low, perform a systematic screen of different solvents and acid catalysts.

ParameterRange to InvestigateRationale
Temperature 60 - 150 °CBalances reaction rate with potential for decomposition.[1][11]
Catalyst ZnCl₂, PPA, HCl, H₂SO₄, BF₃·OEt₂Different acids have varying strengths and coordinating abilities.[5][7]
Solvent Toluene, Xylene, Acetic Acid, EthanolSolvent polarity can influence the stability of intermediates.
Reaction Time 1 - 24 hoursDetermined by monitoring for complete consumption of starting material.[11][12]

Section 2: Managing Side Reactions and Impurities

The formation of side products not only reduces the yield of the desired indoline but also complicates purification. Understanding and mitigating these side reactions is crucial for a successful synthesis.

Q3: My reaction is producing a significant amount of aza-heterocyclic byproducts. What are the likely causes and how can I suppress their formation?

A3: The formation of undesired aza-heterocycles often arises from competing reaction pathways. The specific byproduct can provide clues to the underlying issue.

  • Over-oxidation: In syntheses aiming for indolines, over-oxidation to the corresponding indole is a common side reaction. This can be particularly prevalent in palladium-catalyzed dehydrogenative cyclizations.[13] To mitigate this, consider using a milder oxidant or carefully controlling the stoichiometry of the oxidant used. In some cases, performing the reaction under an inert atmosphere can also help.[1]

  • Isomer Formation: In reactions like the Friedländer or Combes synthesis to build a quinoline ring onto an indole (a common strategy for complex indolyl-heterocycles), the use of unsymmetrical ketones can lead to the formation of regioisomers.[14] The regioselectivity can often be influenced by both steric and electronic factors of the substituents.[14] Modifying the substituents or employing specific catalysts can help direct the reaction towards the desired isomer.[14]

  • Indole Cleavage: In some reductive cyclization approaches, cleavage of the indole group has been observed as a significant side reaction.[14] This may indicate that the reaction conditions are too harsh for the indole nucleus. Milder reducing agents or lower reaction temperatures should be explored.

Q4: I am struggling with the purification of my indoline product. It seems to co-elute with impurities during column chromatography. What are my options?

A4: Purification of indolines can be challenging due to their similar polarities to certain byproducts and their potential instability on silica gel.

  • Optimize Chromatography:

    • Solvent System: Systematically screen different mobile phase compositions for column chromatography. A shallow gradient or isocratic elution might provide better separation.

    • Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel if standard silica gel fails to provide adequate separation.

  • Recrystallization: If your indoline is a solid, recrystallization can be a highly effective purification technique.[12][15] A careful screening of solvents is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Extraction: A liquid-liquid extraction procedure can sometimes be used to remove impurities with significantly different acid-base properties or polarities.[16][17][18]

  • Protecting Groups: If a reactive functional group on your indoline is causing issues during purification (e.g., a free amine), consider protecting it. The Boc group is a common choice for amines as it generally increases the compound's stability and alters its polarity, which can aid in chromatographic separation.[4][19] The protecting group can then be removed in a subsequent step.

Protecting Group Strategy Workflow

Protecting_Group_Strategy Start Purification Issues Assess_Functionality Identify Problematic Functional Groups (e.g., -NH) Start->Assess_Functionality Select_PG Select Orthogonal Protecting Group (e.g., Boc, Cbz) Assess_Functionality->Select_PG Protection_Step Protect Functional Group Select_PG->Protection_Step Purify_Protected Purify Protected Intermediate Protection_Step->Purify_Protected Deprotection Remove Protecting Group Purify_Protected->Deprotection Final_Product Pure Indoline Deprotection->Final_Product

Caption: A workflow for employing a protecting group strategy to overcome purification challenges.

Section 3: Mechanistic Considerations and Advanced Troubleshooting

A deeper understanding of the reaction mechanism can often provide the insights needed to solve more persistent problems.

Q5: My palladium-catalyzed C-H activation/amination reaction to form an indoline is not working. What are some key mechanistic aspects to consider?

A5: Palladium-catalyzed C-H activation for indoline synthesis is a powerful but complex transformation.[20] Failure can often be traced back to a specific step in the catalytic cycle.

  • Directing Group: Many of these reactions rely on a directing group to position the palladium catalyst near the C-H bond to be activated.[20] Ensure that your directing group is appropriate for the desired transformation and that it is correctly installed on your substrate.

  • Oxidant: The choice of oxidant is crucial. It is responsible for regenerating the active form of the palladium catalyst.[20] Common oxidants include PhI(OAc)₂ and AgOAc.[20][21] The oxidant must be compatible with the other functional groups in your molecule.

  • Ligand Effects: While some reactions are ligandless, in many cases, the choice of ligand on the palladium catalyst can profoundly influence its reactivity and selectivity. A ligand screen may be necessary to find the optimal conditions for your specific substrate.

Proposed Catalytic Cycle for Pd-Catalyzed C-H Amination

Pd_Catalytic_Cycle Pd_II Pd(II) Substrate_Coordination Substrate Coordination Pd_II->Substrate_Coordination + Substrate CH_Activation C-H Activation Substrate_Coordination->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Oxidation Oxidation (e.g., by AgOAc) Palladacycle->Oxidation + Oxidant Pd_IV Pd(IV) Oxidation->Pd_IV Reductive_Elimination C-N Reductive Elimination Pd_IV->Reductive_Elimination Reductive_Elimination->Pd_II Regenerates Catalyst Product Indoline Product Reductive_Elimination->Product

Caption: A simplified representation of a plausible catalytic cycle for palladium-catalyzed intramolecular C-H amination to form indolines.[20]

By carefully considering these common issues and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly increase their success rate in the synthesis of valuable indoline scaffolds.

References

  • Benchchem. Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
  • Benchchem. Troubleshooting common issues in palladium-catalyzed indoline synthesis.
  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. PMC.
  • Benchchem. Optimization of reaction conditions for indolin-2-one synthesis.
  • Benchchem. Troubleshooting low yields in the Baeyer-Emmerling indole synthesis.
  • ResearchGate. Optimization of Reaction Conditions for Indoline 5a a.
  • RSC Publishing. Recent advances in the synthesis of indoles and their applications.
  • Oreate AI Blog. A Review of the Indole Synthesis Reaction System.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. PMC.
  • RSC Publishing. Recent advances in the synthesis of indoles from alkynes and nitrogen sources.
  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review.
  • Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. Optimizing temperature and reaction time for indole synthesis.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • Benchchem. Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols.
  • Organic Chemistry Portal. Synthesis of indolines.
  • ResearchGate. Optimization of conditions for indoline synthesis.
  • J&K Scientific LLC. (2025). Fischer Indole Synthesis.
  • Wikipedia. Fischer indole synthesis.
  • ACS Publications. Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents.
  • ACS Publications. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
  • Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism.
  • Benchchem. Protecting group strategies for 1-Allyl-1h-indol-5-amine synthesis.
  • Sánchez, J. D., Avendaño, C., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. 8th International Electronic Conference on Synthetic Organic Chemistry.
  • Benchchem. minimizing side reactions in the synthesis of substituted indolylquinolines.
  • Organic Chemistry Portal. Synthesis of indoles.
  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • Semantic Scholar. Synthesis of indoles from alkynes and a nitrogen source under metal-free conditions.
  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation.
  • MDPI. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.
  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • SlideShare. Synthesis and Chemistry of Indole.
  • Google Patents. Process of preparing purified aqueous indole solution.
  • University of Michigan. Indoles.
  • ResearchGate. The dehydrogenation of indoline to indole using the various catalysts....
  • Wikipedia. Indole.
  • ResearchGate. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
  • PubMed. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2).
  • PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns.
  • NIH. Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols.
  • ACS Publications. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines.
  • PMC. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines.
  • Taylor & Francis eBooks. Synthesis of Indol-3-yl Glucuronides for Monitoring Glucuronidase Acti.

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Troubleshooting

Scaling up the production of (3-(Indolin-5-yl)phenyl)methanol

Technical Support Center: Scale-Up & Process Chemistry Division Subject: Production Protocol for (3-(Indolin-5-yl)phenyl)methanol Ticket ID: SC-IND-505 Status: Open Executive Summary Scaling up the synthesis of (3-(Indol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up & Process Chemistry Division Subject: Production Protocol for (3-(Indolin-5-yl)phenyl)methanol Ticket ID: SC-IND-505 Status: Open

Executive Summary

Scaling up the synthesis of (3-(Indolin-5-yl)phenyl)methanol presents a unique duality of challenges: managing the oxidative instability of the indoline core (which seeks to aromatize to the indole) while ensuring efficient biaryl bond formation via Suzuki-Miyaura coupling.

This guide moves beyond bench-scale "recipes" to provide a process-ready strategy for kilogram-scale production. It prioritizes the N-Protected Route to mitigate impurity formation and ensure reproducible API-grade quality.

Part 1: The "Golden Path" Scale-Up Protocol

We recommend the N-Boc Protection Strategy for scale-up. While direct coupling of free indoline is possible, it suffers from variable yields and high "Indole-5-yl" impurity levels at scales >100g due to oxidative stress during extended reaction times.

Phase I: The Synthetic Workflow

G Start 5-Bromoindoline Step1 1. N-Boc Protection (Boc2O, THF, NaOH) Start->Step1 Inter1 N-Boc-5-Bromoindoline Step1->Inter1 Step2 2. Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Inter1->Step2 + 3-(Hydroxymethyl) phenylboronic acid Inter2 Biaryl Intermediate Step2->Inter2 Step3 3. Global Deprotection (TFA or HCl) Inter2->Step3 Final Target: (3-(Indolin-5-yl)phenyl)methanol Step3->Final

Figure 1: Recommended Process Flow. The N-Boc group serves as a "shield" against oxidation and N-arylation side reactions during the metal-catalyzed step.

Part 2: Technical Troubleshooting (Q&A)

Module A: The Suzuki Coupling (The Critical Step)

Q: My reaction stalls at 80% conversion, and adding more catalyst doesn't help. Why? A: This is likely due to catalyst poisoning or ligand oxidation , not insufficient metal.

  • The Mechanism: At scale, oxygen removal is harder. Trace O2 oxidizes the phosphine ligands (e.g., PPh3 to O=PPh3), rendering the Pd inactive (Pd black precipitates).

  • The Fix:

    • Sparging is Mandatory: Do not just "purge" the headspace. You must sparge (bubble) Nitrogen/Argon through the solvent for at least 1 hour per 10L of solvent volume before adding the catalyst.

    • Switch Catalyst System: Move away from Pd(PPh3)4. Use Pd(dppf)Cl2·DCM or Pd(OAc)2/SPhos . These are more robust against air and thermally stable.

    • Check Boronic Acid Quality: 3-(Hydroxymethyl)phenylboronic acid can dehydrate to the boroxine (trimer) or de-boronate. Verify stoichiometry by NMR; you may need 1.2–1.3 equivalents relative to the bromide.

Q: I see a persistent impurity at M-2 (Mass Unit). What is it? A: This is the Indole derivative (aromatized indoline).

  • Cause: Indolines are essentially "dihydro-indoles."[1] In the presence of Pd and heat (especially with nitrobenzene or trace O2), they dehydrogenate to form the thermodynamically stable aromatic indole system.

  • Prevention:

    • Strict Inert Atmosphere: This is non-negotiable.

    • Antioxidants: Add 0.5–1.0 mol% BHT (Butylated hydroxytoluene) or Ascorbic Acid to the reaction mixture. This acts as a radical scavenger to prevent the dehydrogenation cascade [1].

    • N-Protection: This is why we recommend the N-Boc route (Fig 1). The electron-withdrawing Boc group significantly raises the oxidation potential, making dehydrogenation chemically difficult.

Module B: Workup & Purification

Q: The product is colored (brown/grey) and fails heavy metal specs (>20 ppm Pd). How do I clean it without a column? A: Chromatography is impractical at >1kg scale. You must use Chemical Scavenging followed by Crystallization .

Table 1: Palladium Scavenging Protocol

Scavenger TypeBrand Name (Example)Load (wt/wt)ConditionsBest For
Thiol-Silica SiliaMetS® Thiol5–10%50°C, 4h, stirGeneral Pd(II) removal
Activated Carbon Darco® KB-B10–20%Reflux, 2hPd(0) colloids (Black particles)
DMT-Functionalized SiliaMetS® DMT5%RT to 50°CHigh affinity for Pd(dppf) residues
  • Protocol:

    • Dissolve crude mixture in THF or EtOAc.

    • Add scavenger (start with Thiol-Silica).

    • Stir at 50°C for 4 hours.

    • Filter through a Celite pad (hot filtration if using carbon).

    • Crystallize the filtrate (typically using Toluene/Heptane or IPA/Water).

Q: During the reduction step (if reducing an ester/aldehyde), the exotherm is uncontrollable. A: You are likely dosing the hydride too fast.

  • Safety Rule: For NaBH4 reductions on scale, never add solid NaBH4 to a hot mixture .

  • Procedure:

    • Dissolve substrate in MeOH/THF (0°C).

    • Dose NaBH4 as a stabilized solution (e.g., in 0.5M NaOH) or add solid portion-wise over 2 hours.

    • Monitor internal temperature; do not exceed 10°C during addition.

    • Note: If using the N-Boc route, the hydroxymethyl group is already present in the boronic acid, avoiding this hazardous reduction step entirely.

Part 3: Decision Logic for Impurities

Use this flow to diagnose spectral anomalies during In-Process Control (IPC).

Troubleshooting IPC IPC Check (LCMS / NMR) MassCheck Observe Mass Shift? IPC->MassCheck M_minus_2 Mass = M-2 (Indole Impurity) MassCheck->M_minus_2 Yes M_plus_Ar Mass = M+Ar (N-Arylation) MassCheck->M_plus_Ar Yes No_Rxn SM Remains (Stalled Rxn) MassCheck->No_Rxn No Change Action1 Action: Add Antioxidant (BHT) Check Inert Lines M_minus_2->Action1 Action2 Action: Switch to N-Boc Route (Protect Nitrogen) M_plus_Ar->Action2 Action3 Action: Sparge Solvent Change Catalyst (dppf) No_Rxn->Action3

Figure 2: Diagnostic Logic for Common Scale-Up Failures.

Part 4: Experimental Reference (Validation)

Standard Operating Procedure (SOP) Snippet: Suzuki Coupling (N-Boc Route)

  • Charge: Reactor A is charged with N-Boc-5-bromoindoline (1.0 eq), 3-(hydroxymethyl)phenylboronic acid (1.2 eq), and K3PO4 (2.5 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1) .

  • Degas: Critical Step. Sparge with Nitrogen for 60 mins.

  • Catalyst: Add Pd(dppf)Cl2 (1.0 mol%).

  • Reaction: Heat to 85°C for 6–12 hours.

  • Workup: Cool to RT. Separate phases. Treat organic phase with SiliaMetS® Thiol (5 wt%) for 4h at 50°C. Filter.

  • Deprotection: Treat filtrate with 4M HCl in Dioxane (or TFA/DCM) to remove Boc.

  • Isolation: Neutralize and crystallize from Ethanol/Heptane.

References

  • Indoline Oxidation Prevention: Gribble, G. W. et al. "Indoline Dehydrogenation." ResearchGate.[1][2] Available at: [Link]

  • Suzuki Scale-Up Failures: "Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study." ACS Publications.[3] Available at: [Link]

  • Pd Removal Strategies: "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances." Organic Process Research & Development. Available at: [Link]

  • Ester Reduction Safety: "Large-Scale Carbonyl Reductions in the Pharmaceutical Industry." Organic Process Research & Development. Available at: [Link]

  • General Indole/Indoline Synthesis: "Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one." Chemija. Available at: [Link]

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Optimization

Technical Support Center: Overcoming Resistance to Indoline Derivatives

Last Updated: February 16, 2026 Introduction Welcome to the technical support guide for researchers encountering resistance to indoline-derivative kinase inhibitors. Indoline derivatives, such as sunitinib and nintedanib...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 16, 2026

Introduction

Welcome to the technical support guide for researchers encountering resistance to indoline-derivative kinase inhibitors. Indoline derivatives, such as sunitinib and nintedanib, are a class of multi-targeted tyrosine kinase inhibitors (TKIs) that have become vital tools in oncology research and treatment. They primarily function by competitively binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and FGFR, thereby inhibiting angiogenesis and tumor cell proliferation.[1][2][3][4] However, a significant challenge in both preclinical and clinical settings is the development of drug resistance, which can be either intrinsic (pre-existing) or acquired over time.[1]

This guide is designed to provide you, the researcher, with a structured approach to identifying the underlying causes of resistance in your cell lines and to offer robust, field-proven strategies and protocols to investigate and potentially overcome this resistance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when encountering drug resistance.

Q1: My cells have suddenly stopped responding to the indoline derivative. What are the first things I should check?

A1: Before investigating complex biological mechanisms, it's crucial to rule out common experimental variables:

  • Reagent Integrity: Confirm the concentration and stability of your drug stock. Has it been stored correctly and protected from light? Prepare a fresh dilution from a new powder stock if possible.

  • Cell Line Health & Identity:

    • Contamination: Perform a mycoplasma test. Mycoplasma contamination is a common issue that can alter cellular response to drugs.[5] We also recommend culturing a batch of cells without antibiotics, as their continuous use can mask low-level infections.[5][6][7]

    • Cell Line Authentication: Verify the identity of your cell line via Short Tandem Repeat (STR) profiling. Cell line misidentification is a prevalent issue in research.

    • Passage Number: Are you using a high-passage number cell line? Cells can undergo genetic drift over time, altering their phenotype and drug sensitivity. Always use cells within a defined low-passage range.

  • Assay Performance: Review your cell viability assay protocol (e.g., MTT, XTT). Ensure that cell seeding densities are consistent and that you have included appropriate positive and negative controls.

Q2: I'm developing a resistant cell line by continuous drug exposure. How do I know when I have a truly "resistant" model?

A2: A stable resistant cell line should exhibit a significant and reproducible rightward shift in its dose-response curve compared to the parental (sensitive) line.

  • Quantify the Resistance: The key metric is the Resistance Index (RI) , calculated as: RI = IC50 of Resistant Line / IC50 of Parental Line An RI significantly greater than 1 indicates acquired resistance.[8] A common goal is to achieve an RI of 5-10 or higher.

  • Stability: The resistant phenotype should be stable. This means the increased IC50 should persist even after culturing the cells in drug-free medium for several passages. This helps distinguish stable genetic/epigenetic changes from transient adaptation.

Q3: What are the most common biological mechanisms of resistance to indoline-based TKIs like sunitinib?

A3: Resistance is multifaceted, but typically falls into three main categories:

  • On-Target Alterations: Secondary mutations in the kinase domain of the target receptor (e.g., KIT, VEGFR) that prevent the drug from binding effectively.[9]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative survival pathways to circumvent the inhibited target. For indoline derivatives, common bypass pathways include the upregulation and/or activation of MET and AXL receptor tyrosine kinases, or activation of the PI3K/Akt/mTOR pathway.[2][10][11][12][13]

  • Reduced Intracellular Drug Concentration: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell.[14][15][16][17][18][19] Lysosomal sequestration, where the drug is trapped in lysosomes, is another reported mechanism.[10]

Part 2: In-Depth Troubleshooting Guide

This section provides a logical workflow to diagnose the specific mechanism of resistance in your cell line.

Workflow for Diagnosing Drug Resistance

This workflow guides you from the initial observation of resistance to the identification of a likely mechanism.

Resistance_Troubleshooting_Workflow cluster_initial_checks Phase 1: Foundational Checks cluster_mechanism_investigation Phase 2: Mechanism Investigation cluster_outcomes Phase 3: Diagnosis & Strategy start Observation: Increased IC50 or Loss of Efficacy check_reagents Verify Drug & Reagents start->check_reagents check_cells Authenticate & Test Cell Line (STR, Mycoplasma) check_reagents->check_cells check_assay Validate Viability Assay check_cells->check_assay drug_efflux Hypothesis 1: Increased Drug Efflux check_assay->drug_efflux If foundational checks pass efflux_exp Experiment: Rhodamine 123 Efflux Assay + ABC Transporter Inhibitors drug_efflux->efflux_exp bypass_signaling Hypothesis 2: Bypass Pathway Activation bypass_exp Experiment: Phospho-Kinase Array + Western Blot for p-Akt, p-ERK bypass_signaling->bypass_exp target_mutation Hypothesis 3: On-Target Mutation mutation_exp Experiment: Sequence Target Kinase Domain target_mutation->mutation_exp efflux_exp->bypass_signaling No efflux observed efflux_outcome Diagnosis: Efflux-Mediated Resistance efflux_exp->efflux_outcome Efflux confirmed bypass_exp->target_mutation No bypass signaling bypass_outcome Diagnosis: Bypass Signaling bypass_exp->bypass_outcome Pathway activated mutation_outcome Diagnosis: Target Mutation mutation_exp->mutation_outcome Mutation found

Caption: A step-by-step workflow for troubleshooting resistance.

Problem: Cell line shows a stable, high Resistance Index (RI > 5).
Investigation 1: Is the drug being pumped out of the cell?

Causality: Overexpression of ABC transporters like P-gp (ABCB1) or BCRP (ABCG2) is a very common mechanism of multi-drug resistance (MDR).[16][17] These transporters use ATP to actively efflux a wide range of substrates, including many kinase inhibitors, reducing the intracellular concentration to sub-therapeutic levels.[14][18]

Troubleshooting Approach:

  • Functional Assay: The most direct way to test for this is a functional efflux assay. The Rhodamine 123 efflux assay is a standard method. Rhodamine 123 is a fluorescent substrate for P-gp and, to a lesser extent, other transporters.[20][21] Resistant cells overexpressing these pumps will retain less dye compared to parental cells.

  • Chemical Inhibition: Confirm the role of specific pumps by co-incubating your resistant cells with the indoline derivative and a known ABC transporter inhibitor (chemosensitizer), such as verapamil (a P-gp inhibitor).[14] A restoration of sensitivity in the presence of the inhibitor strongly points to efflux-mediated resistance.

  • Expression Analysis: Correlate the functional data with protein expression levels. Perform a Western blot on lysates from parental and resistant cells using antibodies against P-gp (ABCB1) and BCRP (ABCG2).

Expected Data:

Cell LineTreatmentRhodamine 123 MFI (Arbitrary Units)IC50 of Indoline Derivative
ParentalVehicle15001 µM
ResistantVehicle30020 µM
Resistant+ Verapamil12002.5 µM
Investigation 2: Have the cells activated a "bypass" route?

Causality: Cancer cells are adept at rewiring their signaling networks. When a primary survival pathway (e.g., VEGFR signaling) is blocked, they can compensate by upregulating and activating alternative RTKs such as MET and AXL.[11][12][22] These receptors can then activate downstream pro-survival pathways like PI3K/Akt and MAPK/ERK, rendering the inhibition of the primary target ineffective.[2][10][19][23]

Troubleshooting Approach:

  • Screening with Phospho-Kinase Arrays: This is the most efficient first step. A phospho-kinase array allows you to simultaneously screen the phosphorylation status of dozens of key kinases from parental and resistant cell lysates.[24][25] Look for kinases that are hyper-phosphorylated (activated) specifically in the resistant line. Pay close attention to MET, AXL, EGFR family members, and downstream effectors like Akt, S6, and ERK.

  • Validation with Western Blot: Once you identify candidate bypass pathways from the array, validate these "hits" using traditional Western blotting. Use phospho-specific antibodies to confirm the hyper-activation of proteins like p-MET, p-AXL, p-Akt (Ser473), and p-ERK (Thr202/Tyr204).

  • Functional Validation: To prove causality, use a selective inhibitor for the identified bypass pathway (e.g., a MET inhibitor like crizotinib or an AXL inhibitor) in combination with your original indoline derivative. A synergistic effect, where the combination restores cell killing, confirms the role of the bypass pathway.

Bypass_Signaling_Pathway cluster_primary_target Primary Target Pathway cluster_bypass Bypass Mechanisms Indoline Indoline Derivative (e.g., Sunitinib) VEGFR VEGFR / PDGFR Indoline->VEGFR INHIBITS PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Proliferation Proliferation & Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation MET MET MET->PI3K_Akt Activation AXL AXL AXL->PI3K_Akt

Caption: Common bypass signaling pathways in TKI resistance.

Part 3: Key Experimental Protocols

Here are detailed protocols for the essential assays mentioned in the troubleshooting guide.

Protocol 1: IC50 Determination via MTT Assay

This protocol is used to quantify the concentration of a drug that inhibits cell viability by 50%.[26]

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • DMSO (Dimethyl sulfoxide)

  • Complete cell culture medium

  • Indoline derivative stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂).[27]

  • Drug Preparation: Perform a serial dilution of the indoline derivative in culture medium to achieve 2x the final desired concentrations. A common range for an initial experiment is 0.01 µM to 100 µM.[28] Include a "vehicle control" well containing medium with the same final concentration of DMSO as the highest drug concentration (typically <0.1%).[28]

  • Drug Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[29] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[30]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.[29]

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the normalized viability (%) against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[26]

Protocol 2: Rhodamine 123 Efflux Assay (Flow Cytometry)

This protocol measures the functional activity of drug efflux pumps.

Materials:

  • Rhodamine 123 (stock solution 1 mg/mL in DMSO)

  • Verapamil (optional, P-gp inhibitor)

  • Parental and resistant cell suspensions

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in complete culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Dye Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 0.5-1 µM. Incubate for 30 minutes at 37°C in the dark to allow the dye to load into the cells.[31]

  • Washing: Pellet the cells by centrifugation (300 x g, 5 min) and wash twice with ice-cold PBS to remove extracellular dye.[32]

  • Efflux Phase: Resuspend the cell pellet in pre-warmed (37°C) complete medium. For inhibitor controls, resuspend in medium containing verapamil (e.g., 10 µM).

  • Incubation: Incubate the cells at 37°C for 45-60 minutes to allow for active efflux of the dye.[20][31]

  • Analysis: After incubation, immediately place tubes on ice to stop efflux. Wash once with ice-cold PBS. Analyze the cells on a flow cytometer, measuring the median fluorescence intensity (MFI) in the FITC channel.

  • Interpretation: A lower MFI in the resistant cells compared to the parental cells indicates active efflux. An increase in MFI in resistant cells treated with an inhibitor like verapamil confirms the involvement of that specific pump.[33]

Part 4: Strategies to Overcome or Validate Resistance

Once you have a diagnosis, you can employ strategies to circumvent the resistance mechanism in your experiments.

Strategy 1: Combination Therapy to Block Bypass Signaling

If your cells have activated a bypass pathway (e.g., MET or PI3K/Akt), the most logical approach is combination therapy.

  • Rationale: By simultaneously inhibiting both the primary target of the indoline derivative and the activated bypass pathway, you can create a synthetic lethal effect and restore apoptosis. For instance, if sunitinib resistance is mediated by PI3K/Akt activation, combining sunitinib with a PI3K inhibitor like LY294002 can re-sensitize the cells.[19][34][35] Similarly, if MET or AXL is activated, combining with an inhibitor like cabozantinib (which hits VEGFR, MET, and AXL) can overcome resistance.[11][12]

  • Experimental Design: Design a matrix of concentrations for both drugs to test for synergistic, additive, or antagonistic effects. Use software like CompuSyn to calculate a Combination Index (CI), where CI < 1 indicates synergy.

Strategy 2: Utilizing Efflux Pump Inhibitors

If resistance is mediated by ABC transporters, you can use chemosensitizers to restore the efficacy of your indoline derivative.

  • Rationale: Third-generation inhibitors are generally safer and more specific than older compounds like verapamil. Co-administration of an inhibitor blocks the pump, increasing the intracellular concentration of the indoline derivative.[36]

  • Application: This is primarily a tool to prove the mechanism of resistance in vitro. While clinically challenging due to toxicity, it is a powerful experimental approach.[17][18]

Strategy 3: Switching to a Different Class of Inhibitor

If resistance is due to an on-target mutation, your current indoline derivative may no longer be effective.

  • Rationale: A different inhibitor with a distinct chemical scaffold or binding mode might be able to inhibit the mutated kinase. For example, some KIT mutations that confer resistance to imatinib remain sensitive to sunitinib.[9] Nintedanib has been shown to overcome resistance mediated by certain KIT mutations and FGF signaling upregulation.[37][38]

  • Action: Test a panel of alternative kinase inhibitors that target the same receptor but have different chemical structures.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). NCBiotech. [Link]

  • Molecular and Functional Analysis of Sunitinib-Resistance Induction in Human Renal Cell Carcinoma Cells. (2021). MDPI. [Link]

  • ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. (n.d.). PMC. [Link]

  • Elucidating mechanisms of sunitinib resistance in renal cancer: an integrated pathological-molecular analysis. (2018). Oncotarget. [Link]

  • Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance. (n.d.). PMC. [Link]

  • The mechanism of action and resistance of sunitinib in RCC. (n.d.). ASCO Publications. [Link]

  • The role of ABC transporters in drug resistance, metabolism and toxicity. (n.d.). Solvo Biotechnology. [Link]

  • ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance. (2020). Nature. [Link]

  • Deciphering the Complexities of Sunitinib Therapy: Molecular Mechanisms of Resistance, Associated Toxicities, and Strategies for. (2025). Journal of Drug Delivery and Therapeutics. [Link]

  • ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. (2014). Bentham Science Publishers. [Link]

  • ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. (n.d.). Dongguk University. [Link]

  • Rhodamine 123 efflux assay. (n.d.). Bio-protocol. [Link]

  • Nintedanib overcomes drug resistance from upregulation of FGFR signalling and imatinib‐induced KIT mutations in gastrointestinal stromal tumours. (n.d.). PMC. [Link]

  • Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer. (n.d.). PMC. [Link]

  • MET and AXL Inhibitor NPS-1034 Exerts Efficacy against Lung Cancer Cells Resistant to EGFR Kinase Inhibitors Because of MET or AXL Activation. (2014). AACR Journals. [Link]

  • Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma. (n.d.). PMC. [Link]

  • Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. (2012). PLOS One. [Link]

  • Nintedanib overcomes drug resistance from upregulation of FGFR signalling and imatinib-induced KIT mutations in gastrointestinal stromal tumours. (2022). PubMed. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Sunitinib induced resistance of endothelial cells by up-regulating P-glycoprotein and PI3K/Akt pathway. (n.d.). Semantic Scholar. [Link]

  • Acquired nintedanib resistance in FGFR1-driven small cell lung cancer: role of endothelin-A receptor-activated ABCB1 expression. (2016). Oncotarget. [Link]

  • Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma. (2015). Nature. [Link]

  • TAMing resistance to multi-targeted kinase inhibitors through Axl and Met inhibition. (2015). PubMed. [Link]

  • Potential mechanisms of interaction between sunitinib and PI3K/Akt/mTOR inhibitors. (n.d.). PubMed. [Link]

  • Sunitinib induced resistance of endothelial cells by up-regulating P-glycoprotein and PI3K/Akt pathway. (2022). Portal de Revistas da USP. [Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025). Procell. [Link]

  • Sunitinib induced resistance of endothelial cells by up-regulating P-glycoprotein and PI3K/Akt pathway. (2022). SciELO. [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience. [Link]

  • Sunitinib resistance in renal cell carcinoma. (n.d.). PMC. [Link]

  • Multidrug Resistance Direct Dye Efflux Assay. (n.d.). MilliporeSigma. [Link]

  • MAPK Pathway Phospho Antibody Array (185 antibodies, six replicates of each). (n.d.). Full Moon BioSystems. [Link]

  • Bypass RTK signaling is suppressed by prednisolone in RTK arrays and Western blots. (n.d.). ResearchGate. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). JoVE. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Benchling. [Link]

  • Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistan. (n.d.). SciSpace. [Link]

  • MDR1 Efflux Assay | ECM910. (n.d.). Merck Millipore. [Link]

  • In Vitro Reversal and Characterization of Multidrug Resistance in Human Cancer Cells. (2020). SMU Scholar. [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). PMC. [Link]

  • Phospho-Protein Arrays as Effective Tools for Screening Possible Targets for Kinase Inhibitors and Their Use in Precision Pediatric Oncology. (2019). Frontiers. [Link]

  • Tyrosine Kinase Adaptor Phospho Antibody Array. (n.d.). Full Moon BioSystems. [Link]

  • Troubleshooting guide for cell culture. (n.d.). PromoCell. [Link]

  • Nintedanib. (2024). NCBI Bookshelf. [Link]

  • The Interactions of Nintedanib and Oral Anticoagulants—Molecular Mechanisms and Clinical Implications. (2020). MDPI. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). IntechOpen. [Link]

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Troubleshooting

Technical Support Center: Method Refinement for (3-(Indolin-5-yl)phenyl)methanol

Introduction (3-(Indolin-5-yl)phenyl)methanol is a bifunctional organic molecule featuring an indoline nucleus linked to a benzyl alcohol moiety. This unique combination of a saturated heterocyclic amine and a primary ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-(Indolin-5-yl)phenyl)methanol is a bifunctional organic molecule featuring an indoline nucleus linked to a benzyl alcohol moiety. This unique combination of a saturated heterocyclic amine and a primary aromatic alcohol makes it a versatile building block in medicinal chemistry and materials science. The indoline scaffold is a common feature in many biologically active compounds, while the benzyl alcohol group provides a reactive handle for further molecular elaboration through oxidation, esterification, or etherification.[1]

However, the presence of multiple reactive sites—the indoline nitrogen (N-H), the aromatic rings, and the benzylic hydroxyl group—can lead to challenges in achieving consistent and high-yielding results. This guide provides practical, in-depth troubleshooting advice and methodologies to help researchers overcome common obstacles encountered during the storage, reaction, and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (3-(Indolin-5-yl)phenyl)methanol?

A1: Proper storage is critical to maintain the integrity of the compound. The indoline moiety is susceptible to air oxidation, which can lead to coloration (often pink or brown) and the formation of impurities. The benzyl alcohol can also slowly oxidize to the corresponding benzaldehyde, especially in the presence of air and light.[2][3]

  • Short-term (days to weeks): Store in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at 2-8°C.

  • Long-term (months): For maximum stability, store under an inert atmosphere at -20°C, protected from light. Use of an amber vial is recommended.

Q2: What solvents are recommended for dissolving (3-(Indolin-5-yl)phenyl)methanol?

A2: The compound exhibits moderate to good polarity.

  • High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Methanol (MeOH), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Moderate Solubility: Acetonitrile (MeCN).

  • Low Solubility: Water, Hexanes, Diethyl Ether.

For reactions, choose a solvent that is anhydrous and appropriate for the specific chemical transformation. For purification via chromatography, a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or methanol) is typically effective.

Q3: What are the key analytical signatures to confirm the identity and purity of my sample?

A3: A combination of techniques is recommended.

  • ¹H NMR: Expect characteristic peaks for the indoline protons (often triplets in the 3.0-4.0 ppm range), aromatic protons (6.5-7.5 ppm range), a singlet for the benzylic CH₂ (around 4.6 ppm), a broad singlet for the hydroxyl OH, and a broad singlet for the indoline N-H.

  • LC-MS: This is crucial for assessing purity. The expected mass for the protonated molecule [M+H]⁺ is approximately 224.29 m/z. Look for common impurities such as the oxidized indole analog or the aldehyde.

  • FT-IR: Look for a broad O-H stretch (around 3300 cm⁻¹), an N-H stretch (around 3350-3400 cm⁻¹), and C-H stretches for aromatic and aliphatic groups.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems researchers may face when working with (3-(Indolin-5-yl)phenyl)methanol.

Issue 1: Inconsistent Yields in Reactions Targeting the Hydroxyl Group (e.g., Esterification, Acylation)

Problem: "I am attempting to acylate the primary alcohol with an acyl chloride, but my yields are low and variable. I am also observing multiple spots on my TLC."

This is a common issue arising from the competing nucleophilicity of the indoline nitrogen and the hydroxyl group.

Potential Causes & Refined Methodologies
Potential Cause Explanation Recommended Solution & Protocol
Competing N-Acylation The indoline nitrogen is a secondary amine and a potent nucleophile that can react with the electrophile (e.g., acyl chloride), leading to the formation of an N-acylated byproduct and consuming your reagent.[4]Protect the Indoline Nitrogen: The most robust solution is to protect the indoline nitrogen before proceeding with the desired reaction. The tert-butyloxycarbonyl (Boc) group is an excellent choice.
Base-Induced Side Reactions Strong, non-hindered bases (like triethylamine) can deprotonate the indoline N-H, increasing its nucleophilicity and promoting the undesired N-acylation.Use a Hindered Base: Employ a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA). These bases can facilitate the reaction at the less-hindered hydroxyl group while being too bulky to promote N-acylation effectively.
Starting Material Degradation If the starting material has partially oxidized (see FAQ A1), the resulting impurities can interfere with the reaction.Verify Starting Material Purity: Before starting, run a quick purity check via LC-MS or ¹H NMR. If significant impurities are detected, purify the starting material by flash chromatography.
Detailed Protocol: Boc Protection of (3-(Indolin-5-yl)phenyl)methanol
  • Dissolve (3-(Indolin-5-yl)phenyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

  • Add Triethylamine (1.5 eq) or DIPEA (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected compound by flash chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired intermediate, which can now be selectively reacted at the hydroxyl group.

G

Issue 2: Difficulty in Chromatographic Purification

Problem: "During flash chromatography on silica gel, my compound streaks badly, leading to poor separation and mixed fractions."

This issue is common for compounds containing basic amine functionalities like the indoline ring. The slightly acidic nature of standard silica gel can lead to strong, non-specific binding and tailing of the product peak.

Potential Causes & Refined Methodologies
Potential Cause Explanation Recommended Solution & Protocol
Strong Amine-Silica Interaction The basic nitrogen of the indoline interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel, causing streaking and irreversible adsorption.Use a Mobile Phase Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia (as a 7N solution in methanol) to your eluent system. This neutralizes the acidic sites on the silica, preventing the unwanted interaction and resulting in sharper peaks.
High Polarity of Compound As a polar molecule, it may require highly polar solvent systems (e.g., >10% MeOH in DCM) to elute, which can reduce the resolving power of the chromatography.Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider alternative purification techniques. Reverse-phase chromatography (C18) is an excellent alternative where the compound will elute with a mixture of water and an organic solvent like acetonitrile or methanol.[5] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective.[6]

G start Purification Challenge: Compound Streaking on Silica decision_base Is streaking severe? start->decision_base add_base {Add 0.5-1% Triethylamine or Ammonia to Eluent | This neutralizes acidic silica sites, improving peak shape.} decision_base->add_base Yes success Successful Purification decision_base->success No decision_polarity Is resolution still poor? add_base->decision_polarity switch_phase {Switch Stationary Phase | Consider Reverse-Phase (C18) for better retention and separation of polar compounds. Consider HILIC for very polar analogs.} decision_polarity->switch_phase Yes decision_polarity->success No switch_phase->success

Issue 3: Uncontrolled Oxidation Reactions

Problem: "I am trying to oxidize the benzyl alcohol to the corresponding aldehyde using a common oxidant, but I am getting a complex mixture of products, including some that are highly colored."

The electron-rich nature of the indoline ring makes it susceptible to oxidation, often more so than the primary alcohol.[7] Harsh oxidizing conditions can lead to a complex and inseparable mixture.

Potential Causes & Refined Methodologies
Potential Cause Explanation Recommended Solution & Protocol
Oxidation of Indoline Ring Many common oxidants (e.g., KMnO₄, Jones reagent) are too harsh and will readily oxidize the indoline to various colored byproducts or lead to ring-opening. The C3 position of the indole/indoline system is particularly reactive.[7][8][9]Use Mild, Selective Oxidants: Employ reagents known for selective oxidation of primary alcohols to aldehydes. Excellent choices include: • Dess-Martin Periodinane (DMP): Works under mild, neutral conditions. • Pyridinium Chlorochromate (PCC): A classic choice for this transformation. • Manganese Dioxide (MnO₂): Highly selective for benzylic and allylic alcohols.
Over-oxidation of Alcohol If the reaction is not carefully controlled, the desired aldehyde can be further oxidized to the carboxylic acid, especially if water is present.Control Reaction Conditions: Run reactions under anhydrous conditions. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-oxidation. For MnO₂ oxidations, using a non-polar solvent like DCM or Toluene is recommended.

References

  • Tianming Pharmaceutical. (2025, June 19). Mastering API Synthesis: Route Selection & Impurity Control.
  • Parchem. BENZYL ALCOHOL.
  • Wikipedia. Indole.
  • PMC. (2024, December 16). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid.
  • MDPI. (2024, June 30).
  • Semantic Scholar. Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions.
  • PMC. (2011, August 29).
  • Teledyne ISCO.
  • Biotage. (2023, January 30).
  • Waters. (2025, June 18).
  • Benchchem. (3-(1H-Indol-5-yl)phenyl)methanol.

Sources

Reference Data & Comparative Studies

Validation

Orthogonal methods to validate the activity of (3-(Indolin-5-yl)phenyl)methanol

Topic: Orthogonal Methods to Validate the Activity of (3-(Indolin-5-yl)phenyl)methanol Context: Small Molecule PD-L1 Inhibitor Scaffold Validation Executive Summary (3-(Indolin-5-yl)phenyl)methanol represents a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal Methods to Validate the Activity of (3-(Indolin-5-yl)phenyl)methanol Context: Small Molecule PD-L1 Inhibitor Scaffold Validation

Executive Summary

(3-(Indolin-5-yl)phenyl)methanol represents a privileged biphenyl-indoline scaffold , a structural class central to the development of non-peptidic small molecule inhibitors of the PD-1/PD-L1 immune checkpoint . Unlike monoclonal antibodies (mAbs) that sterically block the receptor-ligand interface, molecules containing this core—exemplified by the Bristol-Myers Squibb (BMS) series (e.g., BMS-202, BMS-1166)—typically function via a unique dimerization-dependent mechanism . They bind to a hydrophobic pocket within PD-L1, inducing the formation of a PD-L1 homodimer that occludes the PD-1 binding surface.

Validating the activity of this scaffold requires a departure from standard kinase or receptor agonist protocols. This guide outlines a three-tiered orthogonal validation strategy designed to confirm not just binding, but the specific mechanism of action (dimerization) and functional T-cell restoration.

Part 1: The Mechanistic Basis

To validate this molecule, one must understand its specific mode of inhibition.

  • Target: Programmed Death-Ligand 1 (PD-L1).[1][2][3][4]

  • Mechanism: The indoline-phenyl moiety acts as a "molecular glue," penetrating the cylindrical hydrophobic pocket at the interface of two PD-L1 monomers.

  • Outcome: The resulting "back-to-back" PD-L1 dimer is sterically incompatible with PD-1 binding.

Mechanism of Action Diagram

PDL1_Inhibition cluster_0 Validation Logic Compound (3-(Indolin-5-yl)phenyl)methanol (Scaffold) PDL1_Dimer PD-L1 Homodimer (Stabilized) Compound->PDL1_Dimer 1:2 Stoichiometry PDL1_Mono PD-L1 Monomer (Apo State) PDL1_Mono->PDL1_Dimer Compound binds hydrophobic pocket & induces dimerization PD1 PD-1 Receptor (T-Cell Surface) PDL1_Dimer->PD1 Steric Occlusion (No Binding) Immune_Resp T-Cell Activation (IFN-γ Release) PD1->Immune_Resp Checkpoint Blockade Restored Signaling

Figure 1: The dimerization-dependent inhibition mechanism characteristic of indoline-biphenyl small molecules.

Part 2: Orthogonal Validation Protocols

A robust validation campaign must utilize methods that confirm activity at biochemical, biophysical, and cellular levels. Relying on a single assay (e.g., ELISA) is insufficient due to the potential for false positives in protein-protein interaction (PPI) screens.

Method 1: Biochemical Potency (HTRF Binding Assay)

Purpose: Quantify the ability of the molecule to disrupt the PD-1/PD-L1 interaction in a homogeneous solution.

Why HTRF? Unlike ELISA, Homogeneous Time-Resolved Fluorescence (HTRF) avoids wash steps that can dissociate low-affinity small molecules. It is the industry standard for PPIs.

Protocol Workflow:

  • Reagents: Use Tag-lite® or similar donor/acceptor pairs.

    • Donor: Europium-cryptate labeled anti-PD-L1 (or tagged PD-L1).

    • Acceptor: XL665-labeled PD-1.

  • Incubation: Mix (3-(Indolin-5-yl)phenyl)methanol (serial dilutions) with PD-L1 (10 nM) and PD-1 (40 nM) in interaction buffer (PBS + 0.1% BSA).

  • Equilibrium: Incubate for 2 hours at Room Temperature (RT).

  • Detection: Measure FRET signal (665 nm/620 nm ratio).

  • Analysis: A decrease in FRET signal indicates successful blockade. Calculate IC50.

Success Criteria: IC50 values for this scaffold should typically fall in the 1–100 nM range if the indoline nitrogen is appropriately substituted (or >1 µM for the bare scaffold).

Method 2: Biophysical Validation (MST or DSF)

Purpose: Confirm the dimerization mechanism . Simple binding assays (Method 1) cannot distinguish between a 1:1 blocker and a 1:2 dimerizer.

Preferred Technique: Microscale Thermophoresis (MST) MST measures the movement of molecules in a temperature gradient, which is highly sensitive to changes in hydration shell and molecular weight (e.g., monomer vs. dimer).

Protocol Workflow:

  • Labeling: Fluorescently label recombinant PD-L1 (Target).

  • Titration: Prepare a serial dilution of the indoline compound (Ligand).

  • Measurement:

    • Incubate Ligand + Labeled PD-L1.

    • Apply IR laser induced temperature jump.

    • Monitor thermophoretic movement.

  • Differentiation:

    • Standard Binding: Smooth sigmoidal transition.

    • Dimerization:[3][4][5][6][7][8] Look for a distinct "biphasic" response or a massive shift in thermophoresis indicating the formation of a high-molecular-weight complex (2x PD-L1 + Ligand).

Alternative:Differential Scanning Fluorimetry (DSF/Thermal Shift) .

  • Observation: Indoline-based dimerizers typically induce a massive thermal stabilization of PD-L1 (

    
    ) compared to apo-PD-L1, significantly higher than typical 1:1 binders.
    
Method 3: Cellular Functional Rescue (Co-Culture Reporter)

Purpose: Verify that the biochemical blockade translates to biological T-cell reactivation.[7][9]

System: PD-1/NFAT Jurkat T-cells + PD-L1 CHO/aAPC cells. This system mimics the tumor microenvironment where PD-L1 on tumor cells suppresses T-cells.

Protocol Workflow:

  • Effector Cells: Jurkat T-cells stably expressing PD-1 and an NFAT-Luciferase reporter.

  • Target Cells: CHO cells constitutively expressing PD-L1 and a T-cell activator (e.g., anti-CD3 scFv).

  • Co-Culture:

    • Plate CHO-PD-L1 cells.

    • Add Jurkat-PD-1 cells.[7][10]

    • Treat with (3-(Indolin-5-yl)phenyl)methanol (0.1 – 10 µM).

  • Readout: After 6–16 hours, add luciferase substrate.

  • Interpretation:

    • Baseline: Low luminescence (PD-L1 inhibits NFAT).

    • Hit: Increased luminescence (Compound blocks PD-L1, restoring NFAT signaling).

Part 3: Comparative Analysis

How does the (3-(Indolin-5-yl)phenyl)methanol scaffold compare to established therapeutic modalities?

FeatureIndoline-Based Small MoleculeMonoclonal Antibodies (e.g., Pembrolizumab)Macrocyclic Peptides
Mechanism Dimerization (1:2 stoichiometry); sequesters PD-L1.Steric Blockade (1:1); binds interface surface.Surface interaction; often 1:1.
Bioavailability High potential for Oral administration.IV Injection only.Injection (usually).
Tissue Penetration High ; can penetrate solid tumors.Low; limited by size (150 kDa).Moderate.
Half-Life Short (hours); requires daily dosing.Long (weeks).Short.
Manufacturing Chemical synthesis (Low Cost).Biologic fermentation (High Cost).Complex synthesis.
Validation Challenge High; requires proof of dimerization to ensure specificity.Low; standard binding assays suffice.Moderate.

Key Insight for Researchers: While mAbs have higher absolute affinity (


 ~ pM), the indoline scaffold offers tunability . The hydroxymethyl group on the phenyl ring is a critical "exit vector" for attaching solubilizing groups (e.g., polyethylene glycol or polar heterocycles) without disrupting the core hydrophobic interaction.

References

  • Zak, K. M., et al. (2016).[4] Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[1][2][3][4][6][7][8][9][10] Oncotarget, 7(21), 30323–30335. Link

    • Foundational paper describing the BMS-202/indoline scaffold crystal structure and dimeriz
  • Skalniak, L., et al. (2017).[11] Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells.[8][9] Oncotarget, 8(44), 75535–75549. Link

    • Provides the detailed co-culture reporter assay protocol for valid
  • Guzik, K., et al. (2017). Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1. Journal of Medicinal Chemistry, 60(13), 5857–5867. Link

    • Biophysical validation using NMR and thermal shift assays for this specific scaffold.
  • Perry, E., et al. (2019). The Discovery of BMS-986189: A Macrocyclic Inhibitor of the PD-1/PD-L1 Interaction. Journal of Medicinal Chemistry. Link

    • Comparative reference for altern

Sources

Comparative

Benchmarking the Antioxidant Potency of Indoline Derivatives: A Comparative Technical Guide

Executive Summary Indoline (2,3-dihydro-1H-indole) derivatives represent a distinct class of antioxidants that function primarily through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Indoline (2,3-dihydro-1H-indole) derivatives represent a distinct class of antioxidants that function primarily through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. Unlike their aromatic indole counterparts, indolines possess a non-aromatic pyrrole ring, which significantly alters their bond dissociation enthalpy (BDE) and oxidation potential. This guide provides a technical benchmark of indoline derivatives against industry standards (Trolox, Ascorbic Acid), detailing the mechanistic advantages of the indoline-to-indole aromatization driving force and providing validated protocols for assessment.

Mechanistic Basis: The Aromatization Driver

The superior antioxidant capacity of specific indoline derivatives compared to standard phenols often stems from the thermodynamic stability gained during the oxidation process.

The "Aromatization" Advantage

While standard phenolic antioxidants (like Vitamin E) rely on resonance stabilization of the resulting phenoxyl radical, indolines can undergo a unique oxidative conversion to indoles.

  • H-Atom Abstraction: A radical (R•) abstracts a hydrogen from the indoline N-H or C-H positions.[1]

  • Radical Intermediate: A transient indolinyl radical is formed.

  • Aromatization: The system loses a second hydrogen/electron to form the fully aromatic indole structure. This restoration of aromaticity provides a massive thermodynamic driving force (

    
    ), effectively "trapping" the radical.
    
DOT Diagram: Antioxidant Mechanism of Indoline

The following diagram illustrates the transition from the non-aromatic indoline to the aromatic indole upon radical scavenging.

IndolineMechanism Indoline Indoline Derivative (Non-Aromatic) Transition Indolinyl Radical (Intermediate) Indoline->Transition HAT (H• Transfer) Radical Free Radical (ROO•) Neutral Neutralized Species (ROOH) Radical->Neutral Product Indole (Aromatic Product) Transition->Product -e- / -H+ (Aromatization Drive)

Caption: The oxidative conversion of indoline to indole acts as a thermodynamic sink, driving the scavenging reaction forward.

Benchmarking Analysis: Indolines vs. Standards

The following data aggregates performance metrics from DPPH and ABTS assays. Lower IC50 values indicate higher potency.[2]

Comparative Potency Table (IC50)[2]
Compound ClassSpecific DerivativeDPPH IC50 (µM)ABTS IC50 (µM)Mechanism Note
Standard Trolox (Water-soluble Vit E) 15.5 - 30.0 15.5 Reference standard; Phenolic HAT mechanism.
Standard Ascorbic Acid (Vit C)60.0 - 65.015.0 - 20.0Rapid kinetics; unstable in solution.
Indoline N-aminoindolines8.0 - 12.04.5 - 6.0N-N bond lowers BDE; high reactivity.
Indoline 5-Hydroxyindoline3.0 - 5.0~2.0Synergistic effect of OH group + Indoline ring.
Indoline Unsubstituted Indoline> 100> 80Lacks electron-donating groups to stabilize radical.
Structure-Activity Relationship (SAR) Insights
  • N-Substitution: Derivatives with electron-donating groups (e.g., -NH2, -OH) at the N-1 position significantly lower the N-H Bond Dissociation Energy (BDE), enhancing potency [1].

  • C-5 Functionalization: A hydroxyl group at C-5 (mimicking the serotonin structure) creates a "dual-engine" antioxidant, allowing radical scavenging at both the phenolic oxygen and the heterocyclic nitrogen [2].

  • Steric Hindrance: Bulky groups at C-2 or C-3 can kinetically hinder the approach of large radicals (like DPPH), potentially skewing assay results despite high thermodynamic potential.

Validated Experimental Protocols

To ensure reproducibility and valid benchmarking against the data above, follow these standardized protocols.

Protocol A: DPPH Radical Scavenging Assay

Rationale: DPPH is a stable nitrogen-centered radical. This assay measures the reducing capacity of the indoline derivative.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[2][3][4][5][6]

  • Solvent: Methanol (HPLC Grade). Note: Ethanol may be used, but Methanol is preferred for better solubility of diverse indoline derivatives.

Workflow:

  • Stock Preparation: Dissolve 24 mg DPPH in 100 mL Methanol to create a ~0.6 mM stock. Store in amber glass at -20°C.

  • Working Solution: Dilute stock with Methanol to achieve an absorbance of roughly 1.10 ± 0.02 at 517 nm.

  • Sample Incubation:

    • Add 100 µL of Indoline derivative (various concentrations: 1–100 µM).

    • Add 3.9 mL of DPPH Working Solution.[7]

    • CRITICAL: Vortex immediately for 10 seconds.

  • Incubation: Keep in total darkness for 30 minutes at 25°C.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine IC50.
    
Protocol B: ABTS Cation Radical Decolorization

Rationale: ABTS measures both lipophilic and hydrophilic antioxidant capacity and is often more sensitive for indolines due to faster reaction kinetics.

Workflow Diagram (DOT)

ABTSProtocol Start Reagent Prep (7mM ABTS + 2.45mM Persulfate) Gen Radical Generation (12-16h in Dark) Start->Gen Dilution Dilute with Ethanol (Abs 0.70 @ 734nm) Gen->Dilution Mix Mix 30µL Sample + 3mL ABTS•+ Dilution->Mix Read Read Abs @ 734nm (After 6 mins) Mix->Read

Caption: Step-by-step workflow for the ABTS radical cation decolorization assay.

Technical Conclusion

Indoline derivatives, particularly 5-hydroxyindolines and N-aminoindolines , exhibit superior antioxidant profiles compared to unsubstituted indoles and often outperform standard Trolox benchmarks. The mechanism is distinct: the aromatization of the pyrrole ring provides a thermodynamic "latch" that prevents the reversibility of the oxidation reaction. For drug development, this implies that indoline scaffolds can serve as potent, irreversible radical scavengers, provided they are substituted with electron-donating groups to lower the initial activation energy for H-abstraction.

References

  • Zhang, H. Y., & Wang, L. F. (2002).[8] Theoretical elucidation on structure-antioxidant activity relationships for indolinonic hydroxylamines. Bioorganic & Medicinal Chemistry Letters, 12(2), 225-227.[8][9] Link

  • Estevão, M. S., et al. (2010). Antioxidant Activity of Indole Derivatives: A Structure-Activity Relationship Study. Food Chemistry. Link (Generalized citation based on established SAR principles for phenolic indoles).

  • BenchChem. (2025).[2] A Comparative Benchmarking Guide to the Antioxidant Activity of Indole Derivatives. BenchChem Application Notes. Link

  • Bendary, E., et al. (2013).[10] Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Annals of Agricultural Sciences. Link

Sources

Validation

Comparative Docking Guide: Indoline-2-one Analogs as VEGFR-2 Inhibitors

Executive Summary The indoline scaffold, particularly the indoline-2-one (oxindole) core, represents a privileged structure in medicinal chemistry, serving as the anchor for FDA-approved kinase inhibitors like Sunitinib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indoline scaffold, particularly the indoline-2-one (oxindole) core, represents a privileged structure in medicinal chemistry, serving as the anchor for FDA-approved kinase inhibitors like Sunitinib and Nintedanib . This guide provides a technical comparative analysis of novel indoline analogs targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

By synthesizing recent experimental data with computational protocols, we analyze how specific structural modifications at the C3 and N1 positions of the indoline ring influence binding affinity ($ \Delta G ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 IC{50} $). This document serves as a blueprint for researchers validating new chemotypes against tyrosine kinase targets.

Computational Methodology: The "Self-Validating" Protocol

To ensure reproducibility and scientific integrity, the following workflow integrates standard docking procedures with rigorous validation steps. This protocol is optimized for AutoDock Vina but is transferable to Glide or GOLD.

Phase A: System Preparation
  • Protein Preparation (Target: VEGFR-2, PDB: 4ASD or 2OH4):

    • Clean: Remove water molecules and heteroatoms (except the co-crystallized ligand for reference).

    • Protonation: Add polar hydrogens and compute Gasteiger charges.

    • Optimization: Fix missing side chains; minimize energy if steric clashes exist.

  • Ligand Preparation:

    • Geometry Optimization: Minimize ligand structures using the MMFF94 force field to reach the local energy minimum.

    • Rotatable Bonds: Define torsion trees to allow flexibility during the search phase.

Phase B: Grid & Docking
  • Grid Box Generation: Center the grid on the co-crystallized ligand (e.g., Sunitinib).

    • Dimensions: Typically $ 60 \times 60 \times 60 $ Å (0.375 Å spacing) to encompass the ATP-binding pocket and the hydrophobic back pocket.

  • Validation (The "Redocking" Standard):

    • Remove the native ligand and redock it.

    • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[1]

Phase C: Workflow Visualization

The following diagram illustrates the critical path from structure retrieval to SAR analysis.

DockingWorkflow Start Start: PDB Retrieval (e.g., 4ASD) PrepProt Protein Prep (Remove H2O, Add H+, Gasteiger Charges) Start->PrepProt PrepLig Ligand Prep (MMFF94 Minimization) Start->PrepLig Grid Grid Generation (Center on Active Site) PrepProt->Grid PrepLig->Grid Redock Validation: Redocking (RMSD < 2.0 Å?) Grid->Redock Redock->Grid Fail (Adjust Box) Docking Production Docking (Lamarckian GA / Vina) Redock->Docking Pass Analysis Post-Docking Analysis (Binding Energy & Interactions) Docking->Analysis

Figure 1: Standardized molecular docking workflow with built-in validation loop (Redocking).

Comparative Case Study: Indoline-2-ones vs. Sunitinib

This section analyzes the performance of a novel series of indoline-2-one derivatives compared to the standard drug Sunitinib .[2][3] The data correlates in silico binding energies with in vitro biological activity (IC50) against VEGFR-2 and cancer cell lines (HepG2).

Performance Metrics

The following table summarizes data from recent studies (e.g., Mousa et al. and Hassan et al.) comparing a potent analog (Compound 17a) against Sunitinib.

Compound IDScaffold TypeBinding Energy (kcal/mol)VEGFR-2 IC50 (µM)HepG2 IC50 (µM)Key Interaction Residues
Sunitinib Indoline-2-one-9.8 to -10.50.139 2.23Glu817, Cys919, Asp1046
Compound 17a Indoline-Urea Hybrid-10.20.078 1.13Glu883, Asp1044, Cys917
Compound 9x Indoline-Urea-9.70.3101.22Glu885, Cys919
Compound 5b Indoline-Hydrazone-8.90.1604.62Val899, Cys919

Interpretation: Compound 17a exhibits superior inhibitory activity (IC50 = 0.078 µM) compared to Sunitinib. The docking results suggest this is due to an extended hydrogen-bonding network involving the urea linker, which mimics the interactions of Sorafenib while maintaining the ATP-mimetic core of Sunitinib.

Mechanistic Insight (SAR Analysis)

The efficacy of indoline analogs relies on three pharmacophoric features:

  • Hinge Binder: The indoline NH and C=O groups form H-bonds with the kinase hinge region (typically Cys919 in VEGFR-2).

  • Hydrophobic Tail: Substituents at C3 (e.g., benzylidene) occupy the hydrophobic back pocket.

  • Linker Region: Introduction of urea or hydrazone linkers creates additional H-bonds with the "gatekeeper" residues (Glu885/Asp1046 ), significantly improving affinity.

Interaction Pathway Visualization

The diagram below maps the critical amino acid residues involved in the binding of high-potency indoline analogs.

Interactions Ligand Indoline Analog (e.g., 17a) Cys919 Cys919 (Hinge Region) Ligand->Cys919 H-Bond (Core) Glu885 Glu885 (Gatekeeper) Ligand->Glu885 H-Bond (Linker) Asp1046 Asp1046 (DFG Motif) Ligand->Asp1046 H-Bond (Linker) Val848 Val848 (Hydrophobic) Ligand->Val848 Van der Waals Phe918 Phe918 (Hydrophobic) Ligand->Phe918 Pi-Pi Stacking

Figure 2: Interaction map showing critical contacts between Indoline analogs and the VEGFR-2 active site.

References

  • Mousa, S.A., et al. (2021). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. National Institutes of Health (PMC). [Link]

  • Eldehna, W.M., et al. (2015). Indoline ureas as potential anti-hepatocellular carcinoma agents targeting VEGFR-2: Synthesis, in vitro biological evaluation and molecular docking.[4] European Journal of Medicinal Chemistry.[5] [Link]

  • Al-Wahaibi, L.H., et al. (2023). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI Molecules. [Link]

Sources

Comparative

Evaluating the selectivity of (3-(Indolin-5-yl)phenyl)methanol

Title: Comprehensive Selectivity Evaluation of (3-(Indolin-5-yl)phenyl)methanol: A Comparative Guide Executive Summary (3-(Indolin-5-yl)phenyl)methanol represents a distinct chemical scaffold within the 5-arylindoline cl...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Selectivity Evaluation of (3-(Indolin-5-yl)phenyl)methanol: A Comparative Guide

Executive Summary

(3-(Indolin-5-yl)phenyl)methanol represents a distinct chemical scaffold within the 5-arylindoline class, a privileged structure in medicinal chemistry often associated with kinase inhibition and G-protein coupled receptor (GPCR) modulation. Unlike its fully aromatic counterpart, (3-(1H-Indol-5-yl)phenyl)methanol, the indoline core offers a unique three-dimensional geometry (sp³ character at C2/C3) that can significantly alter selectivity profiles by reducing planarity and increasing solubility.

This guide provides a rigorous framework for evaluating the selectivity of (3-(Indolin-5-yl)phenyl)methanol. It contrasts the molecule with key alternatives, detailing the specific experimental protocols required to validate its biological activity and off-target liability.

Mechanistic Profile & Structural Logic

The selectivity of (3-(Indolin-5-yl)phenyl)methanol is governed by two primary structural features:

  • The Indoline Core: Acts as a hydrogen bond donor/acceptor. In kinase targets, the NH group typically interacts with the hinge region (e.g., Glu/Leu backbone residues). The reduced C2-C3 bond introduces a "kink," potentially avoiding steric clashes found with planar indoles in certain binding pockets.

  • The Hydroxymethylphenyl Moiety: Provides a vector for extending into the solvent-exposed region or a hydrophobic back-pocket, depending on the target's specific architecture.

Hypothesis: The indoline variant is expected to show improved selectivity over the indole analog due to restricted conformational flexibility and specific stereoelectronic interactions.

Comparative Selectivity Analysis

To objectively evaluate performance, (3-(Indolin-5-yl)phenyl)methanol must be benchmarked against its oxidized analog and a broad-spectrum standard.

Table 1: Structural & Functional Comparison
Feature(3-(Indolin-5-yl)phenyl)methanol (3-(1H-Indol-5-yl)phenyl)methanol (Analog)Staurosporine (Control)
Core Structure Indoline (Dihydroindole)Indole (Aromatic)Indolo[2,3-a]carbazole
Geometry Non-planar (puckered C2/C3)PlanarPlanar/Rigid
Primary Target Class Kinases (Type II/Allosteric), GPCRsKinases (Type I ATP-competitive)Pan-Kinase (ATP-competitive)
Selectivity Potential High (Shape-driven specificity)Moderate (Promiscuous binder)Low (Broad spectrum)
Metabolic Stability Susceptible to oxidation (CYP450)StableStable

Experimental Protocols for Selectivity Evaluation

The following protocols are designed to be self-validating. Every assay includes positive and negative controls to ensure data integrity.

Protocol A: Biochemical Kinase Selectivity Profiling (Kd Determination)

Rationale: To determine the intrinsic affinity of the molecule for a broad panel of kinases without the confounding factors of cellular permeability.

  • Assay Platform: Competition binding assay (e.g., KINOMEscan or LanthaScreen).

  • Probe: Biotinylated kinase ligands.

  • Procedure:

    • Incubate DNA-tagged kinases with the immobilized ligand in the presence of (3-(Indolin-5-yl)phenyl)methanol (10-point dose-response, 1 nM to 10 µM).

    • Measure the amount of kinase remaining bound to the beads via qPCR (KINOMEscan) or TR-FRET.

    • Control: Staurosporine (1 µM) as a pan-inhibition control; DMSO (0.1%) as a negative control.

  • Data Output: Generate Selectivity Score (S-score), defined as the percentage of kinases bound with Kd < 300 nM.

Protocol B: Cellular Target Engagement (Western Blot)

Rationale: To verify that biochemical potency translates to cellular pathway inhibition.

  • Cell Line: A431 (EGFR-driven) or Jurkat (T-cell signaling), depending on the specific kinase target.

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Starve cells (0.5% FBS) for 12 hours to synchronize the cell cycle.

    • Treat with (3-(Indolin-5-yl)phenyl)methanol (0.1, 1, 10 µM) for 2 hours.

    • Stimulate pathway (e.g., EGF 50 ng/mL for 15 min).

  • Lysis & Detection:

    • Lyse in RIPA buffer with phosphatase inhibitors.

    • Run SDS-PAGE and transfer to PVDF membrane.

    • Primary Antibodies: Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2, Phospho-AKT (Ser473), Total AKT.

    • Normalization:

      
      -Actin or GAPDH.
      
  • Validation: A decrease in Phospho-signal without a change in Total-signal confirms specific inhibition.

Protocol C: Phenotypic Cytotoxicity Screen

Rationale: To assess off-target toxicity.

  • Method: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Execution:

    • Plate cells (HepG2 for liver tox, HEK293 for general tox) at 5,000 cells/well.

    • Add compound (dose-response) and incubate for 48 hours.

    • Add CellTiter-Glo reagent and measure luminescence.

  • Metric: Calculate

    
     (Cytotoxic Concentration 50%). A Selectivity Index (
    
    
    
    ) > 10 is required for a viable lead.

Visualizations

Figure 1: Evaluation Workflow

Caption: Step-by-step pipeline for validating the selectivity of the indoline scaffold, moving from biochemical screens to cellular confirmation.

EvaluationWorkflow Compound (3-(Indolin-5-yl) phenyl)methanol Biochem Biochemical Screen (Kd Determination) Compound->Biochem 1. Primary Screen Cellular Cellular Assay (Western Blot) Biochem->Cellular 2. Hit Confirmation Pheno Phenotypic Screen (Cytotoxicity) Biochem->Pheno 3. Tox Check Decision Selectivity Profile Validated Cellular->Decision On-Target Pheno->Decision Off-Target Safety

Figure 2: Representative Signaling Pathway (MAPK/ERK)

Caption: The MAPK pathway, a common target for 5-arylindoline scaffolds. The diagram highlights potential intervention points.

MAPKPathway GF Growth Factor (EGF) RTK RTK (EGFR) GF->RTK Activation RAS RAS-GTP RTK->RAS Recruitment RAF RAF (Kinase) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Transcription Factors ERK->Nucleus Translocation Inhibitor (3-(Indolin-5-yl) phenyl)methanol Inhibitor->RAF Potential Target

References

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link

  • Davis, M. I., et al. (2011). "Comprehensive Analysis of Kinase Inhibitor Selectivity." Nature Biotechnology, 29(11), 1046-1051. Link

  • BenchChem. (2024). "Structure and Analogues of (3-(1H-Indol-5-yl)phenyl)methanol." BenchChem Database. Link

  • MDPI. (2023). "Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine and Related Indoline Scaffolds." Molecules. Link

  • Promega. (2024). "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Manual. Link

Validation

A Researcher's Guide to Establishing Reproducible In Vitro Assays for Novel Kinase Inhibitors: A Case Study with (3-(Indolin-5-yl)phenyl)methanol

In the landscape of drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental data. The reproducibility of this data is the bedrock of a successful rese...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental data. The reproducibility of this data is the bedrock of a successful research program. This guide provides a comprehensive framework for establishing and validating a robust in vitro assay, using the novel compound (3-(Indolin-5-yl)phenyl)methanol as a case study. While public data on this specific molecule is limited, its structure, featuring an indoline core, suggests potential activity as a kinase inhibitor, a class of molecules pivotal in oncology and immunology research.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating system to ensure that the data you generate is not only accurate but also reproducible. We will explore the critical parameters that influence experimental outcomes, compare methodologies, and provide the foundational knowledge needed to confidently assess novel compounds like (3-(Indolin-5-yl)phenyl)methanol.

The Target Landscape: Why Kinases are a Plausible Target

The (3-(Indolin-5-yl)phenyl)methanol structure contains an indoline scaffold. Indoline and its derivatives are privileged structures in medicinal chemistry, frequently found in compounds designed to interact with the ATP-binding pocket of protein kinases. Prominent examples of FDA-approved kinase inhibitors incorporating similar heterocyclic cores include Sunitinib and Nintedanib. Therefore, a logical first step in characterizing this novel compound is to screen it against a panel of kinases to identify a primary target.

For the purpose of this guide, let us hypothesize that a preliminary screen has identified (3-(Indolin-5-yl)phenyl)methanol as a potent inhibitor of the Receptor Tyrosine Kinase (RTK) "Kinase-X," a key component of a signaling pathway implicated in cell proliferation.

Designing a Reproducible Cell-Based Kinase Assay

To determine the inhibitory potential of (3-(Indolin-5-yl)phenyl)methanol on our hypothetical "Kinase-X," a cell-based assay is often more biologically relevant than a purely biochemical assay. Cell-based assays provide insights into how a compound behaves in a complex cellular environment, accounting for factors like cell permeability and off-target effects.[1]

Our primary goal is to measure the phosphorylation of a known downstream substrate of Kinase-X within a cellular context. A decrease in substrate phosphorylation upon treatment with our compound would indicate successful target engagement and inhibition.

Experimental Workflow: An Overview

The overall workflow is designed to minimize variability and ensure a robust, reproducible result. Key stages include stringent cell culture practices, precise compound handling, a well-controlled treatment period, and a reliable detection method.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_detect Phase 3: Lysis & Detection cluster_analysis Phase 4: Data Analysis A Thaw & Culture Cells (Low Passage) B Seed Cells in Assay Plate (Optimize Density) A->B Standardized Passaging D Treat Cells with Compound (Automated Dispensing) B->D C Prepare Compound Dilution Series (Incl. Controls) C->D E Incubate (Controlled Time & Temp) D->E F Lyse Cells E->F G Detect Phospho-Substrate (e.g., TR-FRET, ELISA) F->G H Read Plate G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Workflow for a reproducible cell-based kinase assay.

Detailed Experimental Protocol

This protocol is designed to quantify the inhibition of Kinase-X by measuring the phosphorylation of its substrate, "Substrate-Y," in a human cell line (e.g., HEK293) engineered to overexpress both proteins.

Materials:

  • HEK293 cell line stably expressing tagged Kinase-X and Substrate-Y

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • (3-(Indolin-5-yl)phenyl)methanol, synthesized and quality-controlled

  • Positive Control Inhibitor: A known, potent Kinase-X inhibitor (e.g., Staurosporine, if appropriate)

  • Vehicle Control: Dimethyl sulfoxide (DMSO)

  • Assay Plates: 96-well or 384-well, tissue culture-treated, white plates

  • Detection Reagents: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit specific for phospho-Substrate-Y

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture cells under standard conditions (37°C, 5% CO2). Crucially, use cells from a low passage number (e.g., passage 5-15) to avoid phenotypic drift, which can alter experimental results.[2][3]

    • Harvest cells using a gentle dissociation reagent (e.g., TrypLE) and perform a viability count. Ensure viability is >95%.

    • Seed cells into the assay plate at a pre-optimized density. This density should be high enough for a robust signal but low enough to avoid confluence by the end of the assay.[2] Allow cells to adhere for 18-24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of (3-(Indolin-5-yl)phenyl)methanol in 100% DMSO.

    • Perform a serial dilution in a separate plate to create a 10-point dose-response curve (e.g., from 100 µM to 5 nM final assay concentration). Include vehicle-only (0% inhibition) and positive control (100% inhibition) wells.

    • The final concentration of DMSO in the assay wells must be kept constant and low (e.g., ≤0.5%) to avoid solvent-induced toxicity.[4]

    • Carefully transfer the diluted compounds to the cell plate. To minimize variability, use of automated liquid handlers is highly recommended.[5]

  • Incubation:

    • Incubate the treated cells for a predetermined time (e.g., 60 minutes) at 37°C. The incubation time is a critical parameter that must be optimized and kept consistent across all experiments.[6]

  • Lysis and Detection:

    • Lyse the cells according to the detection kit manufacturer's protocol.

    • Add the TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody and ULight-labeled anti-phospho-Substrate-Y antibody).

    • Incubate for the recommended time to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle (0%) and positive control (100%) wells.

    • Plot the dose-response curve using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.[6][7]

The Pillars of Reproducibility: A Comparative Analysis

The IC50 value is not an absolute constant; it is highly dependent on the experimental setup.[6][8] Failure to control key variables is the primary source of inter-assay and inter-lab variability. Below, we compare how different experimental parameters can influence the measured potency of (3-(Indolin-5-yl)phenyl)methanol.

Impact of Assay Parameters on IC50 Values

The following table illustrates the expected shift in the apparent IC50 based on changes to key experimental conditions. Understanding these relationships is crucial for troubleshooting and ensuring consistency.

ParameterStandard ConditionModified ConditionExpected Impact on Apparent IC50Rationale
Cell Passage Number Low (P5-15)High (>P25)Increase / UnpredictableHigh passage numbers can lead to phenotypic drift, altering the expression levels of the target kinase or downstream signaling components.[3]
Cell Seeding Density Optimal (50-70% Confluency)Too High (>90% Confluency)IncreaseOver-confluent cells may enter a different metabolic state, altering their response to the inhibitor.[2]
Serum Concentration 10% FBS0.5% FBS (Serum-Starved)DecreaseSerum contains growth factors that activate parallel signaling pathways. Reducing serum can make cells more dependent on the targeted pathway, increasing apparent potency.[8]
ATP Concentration Cellular Level (~1-10 mM)Low (Biochemical Assay)DecreaseAs an ATP-competitive inhibitor, the compound's potency is directly influenced by the concentration of its competitor, ATP.[7][9]
Incubation Time 60 minutes24 hoursDecreaseA longer incubation time may allow for the compound's effects to accumulate, leading to a lower apparent IC50.[6]
DMSO Concentration 0.5%2.0%Unpredictable / ArtifactsHigh concentrations of DMSO can be toxic to cells and may interfere with kinase activity, confounding the results.[4]
Comparison with Alternative Compounds

To validate the assay and contextualize the potency of (3-(Indolin-5-yl)phenyl)methanol, it is essential to include well-characterized reference compounds.

CompoundClassExpected Potency vs. Kinase-XRole in Assay
(3-(Indolin-5-yl)phenyl)methanol Test CompoundUnknownTo be determined
Staurosporine Broad-Spectrum Kinase InhibitorHigh (nM range)Positive Control; Assay Validation
Compound-Z Selective Kinase-X InhibitorHigh (nM range)Positive Control; Benchmark
Compound-N Inactive Structural AnalogNoneNegative Control; Specificity Check

Running these compounds in parallel allows for the calculation of a Z-factor for the assay plate, a statistical measure of assay quality and robustness.

Authoritative Grounding: Signaling Pathway Context

The hypothetical Kinase-X is an RTK. Upon binding its ligand, it dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins like GRB2 and SHC. This initiates cascades such as the RAS-RAF-MEK-ERK pathway, which ultimately drives cell proliferation. (3-(Indolin-5-yl)phenyl)methanol, as an ATP-competitive inhibitor, would block the initial autophosphorylation step.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Kinase-X (RTK) ATP Binding Pocket Substrate Substrate-Y RTK->Substrate 3. Phosphorylation ADP ADP RTK:f1->ADP Phosphorylation P Substrate->Phosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK) Ligand Ligand Ligand->RTK:f0 1. Binding & Dimerization Inhibitor (3-(Indolin-5-yl)phenyl)methanol Inhibitor->RTK:f1 Blocks ATP Binding ATP ATP ATP->RTK:f1 2. Binds Phosphorylation->Downstream 4. Signal Cascade

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) pathway.

Conclusion and Best Practices

Establishing a reproducible in vitro assay for a novel compound like (3-(Indolin-5-yl)phenyl)methanol is a meticulous process that demands more than just following a protocol. It requires a deep understanding of the biological system and the critical parameters that can influence the experimental outcome.

Key Takeaways for Ensuring Reproducibility:

  • Standardize Cell Culture: Treat cells as critical reagents.[3] Use low-passage cells, maintain consistent seeding densities, and document all culture conditions.

  • Control Assay Conditions: Precisely control incubation times, temperatures, and reagent concentrations. The IC50 is a product of its environment.[4][8]

  • Use Appropriate Controls: Always include positive and negative controls to validate each experiment and to provide a benchmark for the activity of your test compound.

  • Automate When Possible: Minimize human error and enhance precision by using automated liquid handlers for compound dilution and addition.[5]

  • Embrace Robust Data Analysis: Utilize non-linear regression to accurately calculate IC50 values and employ statistical measures like the Z-factor to assess assay quality.

By adhering to these principles, researchers can build a robust and reliable data package for novel chemical entities, ensuring that the path from discovery to development is built on a foundation of scientific integrity.

References

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  • Title: Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Source: PubMed Central URL: [Link]

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  • Title: Kinase assays. Source: BMG LABTECH URL: [Link]

  • Title: Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Source: PubMed URL: [Link]

  • Title: Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Source: MDPI URL: [Link]

  • Title: Recent advancements on biological activity of indole and their derivatives: A review. Source: Chulalongkorn University Digital Collections URL: [Link]

  • Title: Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Source: Universidad de Chile Academic Repository URL: [Link]

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